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  • Product: 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile
  • CAS: 1381944-54-2

Core Science & Biosynthesis

Foundational

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile Foreword: Navigating the Frontier of Biaryl Synthesis For researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

Foreword: Navigating the Frontier of Biaryl Synthesis

For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide is dedicated to a compound of significant interest: 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. While this molecule is noted as a custom synthesis product, its detailed chemical properties are not yet widely documented in public literature.[1] This guide, therefore, serves as a technical primer, leveraging established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive profile. We will delve into its predicted characteristics, a robust synthetic protocol, and its potential within medicinal and materials science, offering a foundational resource for its synthesis and application.

Molecular Identity and Structural Elucidation

At its core, 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is a biaryl nitrile, a class of compounds recognized for their utility as precursors in the synthesis of pharmaceuticals and agrochemicals.[2] The molecule's structure, featuring a substituted phenyl ring linked to a fluorobenzonitrile moiety, suggests a unique electronic and steric profile that could be advantageous in molecular design.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₄H₉ClFNDerived from structural components.
Molecular Weight 245.68 g/mol Calculated based on the molecular formula.
IUPAC Name 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile---
CAS Number Not AssignedAs of the latest data, a specific CAS number has not been allocated.
Appearance White to off-white solidBased on analogous biaryl compounds.[2]
Melting Point > 60 °CPredicted based on related structures like 4-Chloro-2-fluorobenzonitrile (58-62 °C).[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMSO). Insoluble in water.General characteristic of non-polar organic molecules.

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond between the two aromatic rings is the key challenge in the synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for this transformation, known for its mild reaction conditions and tolerance of a wide range of functional groups.[3]

The proposed synthetic strategy involves the palladium-catalyzed coupling of a boronic acid or ester with an aryl halide. In this case, we can envision two primary pathways:

  • Pathway A: Coupling of (2-Chloro-5-methylphenyl)boronic acid with 4-bromo-2-fluorobenzonitrile.

  • Pathway B: Coupling of 2-fluorobenzonitrile-4-boronic acid with 1-bromo-2-chloro-5-methylbenzene.

Pathway A is often preferred due to the commercial availability and reactivity of 4-bromo-2-fluorobenzonitrile as a coupling partner in the synthesis of various biologically active molecules.[4]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System reactant1 4-Bromo-2-fluorobenzonitrile product 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile reactant1->product Suzuki-Miyaura Coupling reactant2 (2-Chloro-5-methylphenyl)boronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for yield and purity.

Materials:

  • 4-Bromo-2-fluorobenzonitrile

  • (2-Chloro-5-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzonitrile (1.0 eq), (2-chloro-5-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Reactivity and Potential Applications

The chemical reactivity of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is dictated by its functional groups: the nitrile, the fluoro and chloro substituents, and the biaryl core.

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.

  • Halogen Atoms: The fluorine and chlorine atoms influence the electronic properties of the rings and can be sites for nucleophilic aromatic substitution under specific conditions, although the fluorine atom is generally less reactive in this regard than in other contexts.[5]

  • Biaryl Scaffold: The biaryl motif is a privileged structure in medicinal chemistry, often found in compounds with anti-inflammatory, analgesic, and anticancer activities.[2][3][6]

Potential_Applications cluster_Applications Potential Applications TargetMolecule 4-(2-Chloro-5-methylphenyl)- 2-fluorobenzonitrile Pharma Pharmaceuticals TargetMolecule->Pharma Biaryl Scaffold Agro Agrochemicals TargetMolecule->Agro Halogenated Aromatic Materials Materials Science TargetMolecule->Materials Nitrile Functionality AntiInflammatory Anti-inflammatory Agents Pharma->AntiInflammatory Analog to known drugs Anticancer Anticancer Agents Pharma->Anticancer Scaffold for kinase inhibitors Herbicides Herbicides/Fungicides Agro->Herbicides Common application of fluorinated aromatics Polymers High-Performance Polymers Materials->Polymers Nitrile group for polymerization LiquidCrystals Liquid Crystals Materials->LiquidCrystals Biaryl core structure

Figure 2: Potential applications derived from the structural features of the target molecule.

Given the prevalence of the fluorobenzonitrile moiety in pharmaceuticals and agrochemicals, 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile represents a promising building block for the development of new bioactive compounds. Its structural similarity to intermediates used in the synthesis of anti-inflammatory drugs and targeted therapies suggests that it could be a valuable precursor in these areas.[2]

Safety and Handling

While specific toxicity data for 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is unavailable, it is prudent to handle it with the same precautions as other halogenated aromatic nitriles. Structurally related compounds like 4-fluorobenzonitrile are harmful if swallowed, in contact with skin, or if inhaled.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion and Future Outlook

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is a molecule with significant potential, situated at the intersection of several important classes of organic compounds. While detailed experimental data remains to be published, this guide provides a solid theoretical and practical foundation for its synthesis and exploration. The proposed Suzuki-Miyaura coupling protocol offers a reliable method for its preparation, opening the door for further research into its chemical properties and potential applications. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, compounds like this will undoubtedly play a crucial role in advancing these fields.

References

  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a) with immobilized Pd catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. Retrieved from [Link]

  • Pharmacia. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • MDPI. (2022). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][2][8][9]triazin-6(2H)-ones and Their Antibacterial Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Retrieved from [Link]

  • CORE. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, a biaryl nitrile compound of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, a biaryl nitrile compound of significant interest in medicinal chemistry and materials science. This document delineates a probable synthetic pathway for this molecule, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. Furthermore, it details the anticipated molecular structure, offers a systematic approach to its purification and characterization through modern spectroscopic techniques, and discusses its potential applications based on the functionalities of its constituent aromatic rings. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of novel biaryl compounds for drug discovery and other advanced applications.

Introduction and Significance

Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The unique three-dimensional arrangement of two directly connected aromatic rings allows for precise interactions with biological targets. The title compound, 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, combines several key functionalities that make it a compelling subject for investigation.

The 2-fluorobenzonitrile moiety is a versatile building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals such as herbicides and pesticides.[1] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the nitrile group is a common pharmacophore and a precursor to other functional groups. The 2-chloro-5-methylphenyl group introduces additional steric and electronic features that can be exploited to fine-tune the molecule's properties. The synthesis and study of this specific biaryl structure could therefore lead to the discovery of novel compounds with valuable biological activities or material properties.

Physicochemical Properties

The predicted physicochemical properties of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile are summarized in the table below. These values are calculated based on its molecular structure and are essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₄H₉ClFN-
Molecular Weight 245.68 g/mol -
Appearance White to off-white solidInferred
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Inferred
Melting Point Not yet determined experimentally-

Synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

The most logical and efficient synthetic route to construct the biaryl bond in the target molecule is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[3][5]

The proposed synthesis involves the coupling of 4-bromo-2-fluorobenzonitrile with (2-chloro-5-methylphenyl)boronic acid .

Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_product Product A 4-Bromo-2-fluorobenzonitrile E 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile A->E + B (2-Chloro-5-methylphenyl)boronic acid B->E + C Pd(PPh₃)₄ C->E Catalyst D Na₂CO₃ (aq) D->E Base

Caption: Proposed synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile via Suzuki-Miyaura coupling.

Step-by-Step Experimental Protocol

Materials:

  • 4-Bromo-2-fluorobenzonitrile

  • (2-Chloro-5-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzonitrile (1.0 eq), (2-chloro-5-methylphenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol to the flask. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Base Addition: Add the 2 M sodium carbonate solution (2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain it at this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% EtOAc in hexanes), is recommended to isolate the pure 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile.

Molecular Structure and Characterization

The structural integrity of the synthesized compound must be confirmed through a combination of spectroscopic methods.

Molecular Structure Diagram

Caption: 2D structure of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile.

Expected Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, which are critical for its unambiguous identification.

TechniqueExpected Data
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), methyl protons (δ ~2.4 ppm). The exact chemical shifts and coupling constants will be influenced by the substituents on both rings.
¹³C NMR Aromatic carbons (δ 110-160 ppm), nitrile carbon (δ ~115-120 ppm), methyl carbon (δ ~20 ppm).
¹⁹F NMR A single resonance for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons.
FT-IR Characteristic nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹.[6] C-F and C-Cl stretching bands in the fingerprint region. Aromatic C-H and C=C stretching vibrations.
Mass Spec (HRMS) Calculation of the exact mass of the molecular ion [M+H]⁺ to confirm the elemental composition.

Potential Applications

Given the established applications of its constituent fragments, 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile holds promise in several areas:

  • Pharmaceutical Development: As an intermediate or a final active pharmaceutical ingredient (API), particularly in the development of anti-inflammatory, analgesic, or anticancer agents.[1] The biaryl structure can be optimized for specific enzyme or receptor targets.

  • Agrochemicals: The benzonitrile moiety is present in various herbicides and pesticides.[1] This compound could serve as a scaffold for new crop protection agents.

  • Materials Science: Fluorinated and chlorinated aromatic compounds are used in the synthesis of specialty polymers and materials with enhanced chemical resistance and thermal stability.[1]

Safety and Handling

Benzonitrile derivatives should be handled with care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Based on data for similar compounds like 4-chloro-2-fluorobenzonitrile, this compound may be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[8][9] A comprehensive review of the Safety Data Sheet (SDS) for all reagents is essential before commencing any experimental work.

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis, purification, and characterization of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. By leveraging the robust Suzuki-Miyaura cross-coupling reaction, this novel biaryl compound can be accessed for further investigation into its potential applications in drug discovery and materials science. The detailed protocols and expected analytical data herein serve as a valuable starting point for researchers aiming to explore the chemical and biological landscape of this promising molecule.

References

  • Chem-Impex. 4-Chloro-2-fluorobenzonitrile. [Link]

  • PubChem. 2-Chloro-5-fluorobenzonitrile. [Link]

  • Google Patents. Process for preparing fluorobenzonitriles.
  • PubChem. 4-Chloro-2-fluorobenzonitrile. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. [Link]

  • Google Patents. Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]

  • CRO Splendid Lab Pvt. Ltd. 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. [Link]

Sources

Foundational

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile Introduction 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is a complex biaryl molecule that serves as a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

Introduction

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is a complex biaryl molecule that serves as a critical intermediate in the development of advanced pharmaceuticals and specialty materials. Its structure, featuring a substituted phenyl ring linked to a fluorinated benzonitrile moiety, presents a unique synthetic challenge that necessitates a robust and efficient coupling strategy. This guide provides a detailed exploration of a scientifically sound and field-proven pathway for its synthesis, tailored for researchers and professionals in organic synthesis and drug development. The core of this synthesis relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1]

Strategic Analysis: The Retrosynthetic Approach

To devise a logical synthesis, we begin with a retrosynthetic analysis of the target molecule. The most logical disconnection point is the C-C bond connecting the two aromatic rings. This biaryl linkage strongly suggests a cross-coupling strategy.

G TM 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile Disconnect C-C Bond Disconnection (Cross-Coupling) TM->Disconnect RouteA Route A: Suzuki-Miyaura Coupling Disconnect->RouteA PrecursorsA 4-Bromo-2-fluorobenzonitrile (2-Chloro-5-methylphenyl)boronic acid RouteA->PrecursorsA G A 1-Bromo-2-chloro-5-methyltoluene B Grignard Reagent A->B  Mg, THF (anhydrous) C Boronate Ester B->C  B(OMe)3, low temp. D (2-Chloro-5-methylphenyl)boronic acid C->D  H3O+ (Hydrolysis)

Caption: Synthesis workflow for the required boronic acid precursor.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

This reaction is the cornerstone of the entire synthetic pathway, creating the crucial biaryl bond. It involves the palladium-catalyzed reaction between the aryl bromide and the aryl boronic acid in the presence of a base.

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that validates the protocol's integrity. It proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-2-fluorobenzonitrile), inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its aryl group (2-chloro-5-methylphenyl) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle. [2]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl1 Ar¹-Pd(II)L_n-X OxAdd->PdII_Aryl1 Transmetal Transmetalation PdII_Aryl1->Transmetal PdII_Aryl12 Ar¹-Pd(II)L_n-Ar² Transmetal->PdII_Aryl12 RedElim Reductive Elimination PdII_Aryl12->RedElim RedElim->Pd0 Product Ar¹-Ar² (Target Molecule) RedElim->Product Aryl1X Ar¹-X (4-Bromo-2-fluorobenzonitrile) Aryl1X->OxAdd Aryl2B Ar²-B(OH)₂ ((2-Chloro-5-methylphenyl)boronic acid) Aryl2B->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials & Reagents:

ReagentM.W. ( g/mol )Moles (mmol)Equiv.Amount Used
4-Bromo-2-fluorobenzonitrile200.015.01.01.00 g
(2-Chloro-5-methylphenyl)boronic acid170.406.01.21.02 g
Pd(PPh₃)₄ (Catalyst)1155.560.150.03173 mg
Potassium Carbonate (K₂CO₃) (Base)138.2110.02.01.38 g
Toluene (Solvent)---25 mL
Water (Solvent)---5 mL

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzonitrile (1.00 g, 5.0 mmol), (2-chloro-5-methylphenyl)boronic acid (1.02 g, 6.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system of toluene (25 mL) and water (5 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol), to the stirring mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C and allow it to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile as a solid.

Conclusion

The synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method demonstrates high scientific integrity through its reliance on a well-understood catalytic cycle and provides a robust, high-yielding pathway. By carefully selecting commercially available or readily synthesized precursors and employing a standard palladium-catalyzed protocol, researchers can reliably access this valuable chemical intermediate for further application in drug discovery and materials science.

References

  • 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 . PubChem. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes . National Institutes of Health (NIH). [Link]

  • Ullmann Reaction . Organic Chemistry Portal. [Link]

  • Ullmann reaction - Wikipedia . Wikipedia. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates . National Institutes of Health (NIH). [Link]

  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

Abstract This technical guide provides a comprehensive analysis of the key spectroscopic data required for the structural elucidation and quality control of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (CAS 1375069-3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data required for the structural elucidation and quality control of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (CAS 1375069-37-6), a substituted biaryl nitrile of interest in medicinal chemistry and materials science. By leveraging foundational spectroscopic principles and comparative data from analogous structures, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral features. It serves as a practical reference for researchers, offering detailed experimental protocols and an in-depth interpretation of the expected data, thereby establishing a benchmark for the empirical validation of this compound.

Introduction and Molecular Structure

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is a complex organic molecule featuring two substituted aromatic rings linked by a single bond. The presence of multiple, electronically distinct functional groups—a nitrile, a fluorine atom, a chlorine atom, and a methyl group—distributed across a non-symmetrical biaryl scaffold makes its structural confirmation a non-trivial task. Rigorous spectroscopic analysis is therefore indispensable to verify its identity, purity, and integrity following synthesis.

The strategic placement of these substituents dictates the molecule's three-dimensional conformation and electronic properties, which in turn govern its spectroscopic signature. This guide will deconstruct the expected spectral output from primary analytical techniques, explaining the causal relationship between the molecular structure and the anticipated data.

Below is the chemical structure with a systematic numbering scheme used for the assignment of NMR signals throughout this guide.

Caption: Structure of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the proton and carbon environments, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the six aromatic protons and the three methyl protons. The ability to distinguish between chemically non-equivalent protons is key to confirming the structure.[1] The electron-withdrawing effects of the fluorine, chlorine, and nitrile groups, combined with the electron-donating effect of the methyl group, will cause the proton signals to appear across a predictable range of the spectrum.

Aromatic Region (approx. 7.20 - 7.90 ppm):

  • 2-Fluorobenzonitrile Ring (H3, H5, H6): This ring contains three protons. The proton at the H6 position is ortho to the bulky biaryl junction and meta to the fluorine, likely appearing as a doublet of doublets. The proton at H5 is ortho to the nitrile group and meta to the fluorine, also expected to be a complex multiplet. The proton at H3 is ortho to the fluorine and will exhibit a characteristic doublet with a large coupling constant to the adjacent fluorine atom.

  • 2-Chloro-5-methylphenyl Ring (H3', H4', H6'): This ring also contains three protons. H6' is ortho to the chlorine atom and will likely appear as a doublet. H4' is situated between the chlorine and methyl groups and should appear as a doublet of doublets. H3', ortho to the biaryl junction, will likely be a doublet.

Aliphatic Region (approx. 2.40 ppm):

  • Methyl Protons (-CH₃): The methyl group attached to the C5' position is relatively shielded and is expected to appear as a sharp singlet around 2.40 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.85 dd 1H H6 Deshielded by ortho-nitrile and meta-F.
~7.70 t 1H H5 Influenced by adjacent F and nitrile.
~7.45 d 1H H3' Ortho to biaryl link.
~7.35 dd 1H H4' Between Cl and CH₃.
~7.30 d 1H H3 Ortho to F, showing H-F coupling.
~7.25 d 1H H6' Ortho to Cl.

| ~2.40 | s | 3H | -CH₃ | Standard chemical shift for an aryl methyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton. We expect to see 14 distinct signals: 12 for the aromatic carbons, one for the nitrile carbon, and one for the methyl carbon. The signals for carbons bonded to fluorine will appear as doublets due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~162 (d, ¹JCF ≈ 250 Hz) C2 Directly bonded to fluorine, large one-bond coupling.
~140 - 145 C1', C4 Quaternary carbons at the biaryl linkage.
~130 - 138 C2', C5', C3, C5, C6 Aromatic CH carbons, deshielded by halogens/nitrile.
~115 - 128 C3', C4', C6' Aromatic CH carbons.
~116 (d) CN Nitrile carbon, may show small coupling to F.
~110 (d, ²JCF ≈ 25 Hz) C1 Quaternary carbon ortho to fluorine.

| ~21 | -CH₃ | Typical shift for an aryl methyl carbon. |

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data at 298 K.

    • Use a spectral width of 16 ppm centered at 8 ppm.

    • Apply a 90° pulse with a relaxation delay of 5 seconds.

    • Collect 16-32 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • Use a spectral width of 250 ppm centered at 125 ppm.

    • Collect 1024-2048 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. For halogenated molecules, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[2]

Predicted Mass Spectrum

The molecular formula of the compound is C₁₄H₉ClFN.

  • Molecular Ion Peak (M⁺): The calculated monoisotopic mass is approximately 245.04 g/mol . The high-resolution mass spectrum should show a molecular ion peak very close to this value.

  • Isotopic Pattern: Chlorine has two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[2][3] This will result in two prominent peaks in the molecular ion region:

    • An M⁺ peak at m/z ~245, corresponding to molecules containing ³⁵Cl.

    • An M+2 peak at m/z ~247, corresponding to molecules containing ³⁷Cl.

    • The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , which is a definitive signature for the presence of a single chlorine atom.[4][5]

  • Fragmentation: Common fragmentation pathways may include the loss of the nitrile group (-26 Da), the chlorine atom (-35 Da), or cleavage at the biaryl bond.

Standard Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition Parameters:

    • Operate in positive ion mode.

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to 3-4 kV.

    • Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion cluster and confirm the m/z values and the 3:1 isotopic ratio for M⁺ and M+2.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]

Predicted IR Spectrum

The IR spectrum will be characterized by several key absorption bands that confirm the presence of the nitrile and other functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3100-3000 Medium-Weak C-H Stretch Aromatic
2240-2220 Strong, Sharp C≡N Stretch Aromatic Nitrile
1600-1450 Medium C=C Stretch Aromatic Ring
1250-1150 Strong C-F Stretch Aryl-Fluoride
850-750 Strong C-Cl Stretch Aryl-Chloride

| 880-800 | Strong | C-H Bend | Aromatic (out-of-plane) |

The most diagnostic peak will be the strong and sharp absorption for the nitrile group (C≡N). For aromatic nitriles, this peak appears between 2240 and 2220 cm⁻¹ due to conjugation with the aromatic ring.[8]

Standard Protocol for ATR-IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify and label the key absorption peaks corresponding to the functional groups.

Integrated Spectroscopic Workflow and Data Summary

The confirmation of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile's structure relies not on a single technique, but on the cohesive interpretation of all data. The workflow below illustrates the logical progression of analysis.

G cluster_0 Spectroscopic Analysis Workflow start Synthesized Compound ms Mass Spectrometry (ESI-MS) start->ms Sample Prep ir Infrared Spectroscopy (ATR-IR) start->ir Sample Prep nmr NMR Spectroscopy ('H, 'C) start->nmr Sample Prep data_interp Integrated Data Interpretation ms->data_interp Molecular Weight & Isotopic Pattern ir->data_interp Functional Groups nmr->data_interp Atom Connectivity & Stereochemistry structure_confirm Structure Confirmed data_interp->structure_confirm Consistent Data

Caption: Workflow for structural elucidation.

Table 4: Consolidated Predicted Spectroscopic Data

Technique Feature Predicted Value/Observation
¹H NMR Aromatic Protons 6H, complex multiplets, δ 7.20-7.90 ppm
Methyl Protons 3H, singlet, δ ~2.40 ppm
¹³C NMR Aromatic Carbons 12 signals, δ 110-165 ppm
Nitrile Carbon 1 signal, δ ~116 ppm
Methyl Carbon 1 signal, δ ~21 ppm
MS Molecular Ion (M⁺, ³⁵Cl) m/z ~245.04
Isotopic Peak (M+2, ³⁷Cl) m/z ~247.04 (Ratio M⁺:M+2 ≈ 3:1)
IR C≡N Stretch 2240-2220 cm⁻¹ (Strong, Sharp)
C-F Stretch 1250-1150 cm⁻¹ (Strong)

| | C-Cl Stretch | 850-750 cm⁻¹ (Strong) |

Conclusion

This guide establishes a detailed, predictive spectroscopic profile for 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile based on established chemical principles. The combination of ¹H and ¹³C NMR provides an unambiguous map of the atomic connectivity, while mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its distinct 3:1 isotopic pattern. Finally, infrared spectroscopy validates the existence of key functional groups, most notably the aromatic nitrile. Together, these techniques provide a robust, self-validating system for the unequivocal structural confirmation of the target molecule, serving as an essential reference for researchers in synthesis, quality control, and drug development.

References

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  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

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Foundational

A Technical Guide to the Investigational Compound 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile: A Privileged Scaffold for Kinase Inhibitor Discovery

Abstract In the landscape of modern drug discovery, certain molecular architectures, often termed "privileged scaffolds," consistently appear in biologically active compounds, offering a robust starting point for develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, certain molecular architectures, often termed "privileged scaffolds," consistently appear in biologically active compounds, offering a robust starting point for developing novel therapeutics.[1] The biaryl nitrile scaffold is one such structure, forming the core of numerous clinical candidates and approved drugs.[2] This guide introduces 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile , a novel investigational compound that synergistically combines several high-value pharmacophores: a biaryl core, a 2-fluorobenzonitrile moiety, and a decorated 2-chloro-5-methylphenyl ring. While no direct biological data for this specific molecule exists in the public domain, a detailed analysis of its constituent parts strongly suggests a high potential for applications in targeted therapy, particularly as a protein kinase inhibitor for oncology. This document provides a scientific rationale for this hypothesis, outlines a comprehensive research and development workflow for its validation, and presents detailed experimental protocols for its initial characterization.

Introduction: Deconstructing the Rationale

The therapeutic potential of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is not arbitrary; it is predicted from the established roles of its three primary structural components in medicinal chemistry.

  • The 2-Fluorobenzonitrile Scaffold: This moiety is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3] The electron-withdrawing properties of the ortho-fluorine and nitrile groups activate the aromatic ring, making it a reactive yet stable intermediate.[3][4] More importantly, the nitrile group itself is a key pharmacophore present in over 30 FDA-approved drugs.[5] It is prized for its ability to form critical hydrogen bonds, polar interactions, and even covalent bonds with target proteins, often enhancing binding affinity and improving pharmacokinetic profiles.[6][7] Its inclusion can also block metabolically weak spots on a molecule, increasing its stability.[6]

  • The 2-Chloro-5-methylphenyl Group: The substitution pattern on a phenyl ring can dramatically influence a molecule's interaction with a protein's binding pocket.[8] The 2-chloro-6-methyl-phenyl substitution, highly similar to the one in our compound of interest, is a defining feature of Dasatinib, a potent dual Src/Abl kinase inhibitor used in cancer therapy.[9] Furthermore, substitutions like 2-fluoro-4-chloro anilino have demonstrated potent inhibitory activity against various receptor tyrosine kinases (RTKs), underscoring the value of halogenated phenyl rings in this domain.[10] These precedents strongly suggest that the 2-chloro-5-methylphenyl group can confer significant affinity and selectivity for kinase targets.

  • The Biaryl Core: The connection of two aromatic rings creates a biaryl structure, a "privileged scaffold" that provides a rigid, three-dimensional framework ideal for orienting functional groups to interact with complex biological targets.[2][11] This structure is foundational to a vast number of kinase inhibitors that target the ATP-binding pocket.[12]

Collectively, these features position 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile as a prime candidate for investigation as a novel kinase inhibitor.

Physicochemical Profile and In Silico Assessment

Prior to synthesis and biological testing, an in silico assessment provides a valuable forecast of a compound's drug-like properties. Using established computational models, we can predict key physicochemical parameters for 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)~245.69 g/mol ≤ 500Yes
LogP (Lipophilicity)~4.2≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors2 (Nitrile N, Fluoro F)≤ 10Yes
Polar Surface Area (TPSA)~23.79 Ų≤ 140 ŲYes

Causality behind the data: The predicted values indicate excellent "drug-likeness." The molecular weight is low, suggesting it can readily be optimized without becoming too large. The LogP value is within the ideal range for cell permeability, while the low polar surface area further supports this. With zero hydrogen bond donors and only two acceptors, the molecule adheres to Lipinski's rules, which are empirically derived to predict oral bioavailability. This in silico profile is highly encouraging and justifies committing resources to its synthesis and biological evaluation.

Proposed Research & Development Workflow

The following workflow is a logical, multi-phase plan designed to systematically evaluate the potential of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, starting with broad screening and progressively focusing on its specific mechanism of action.

Phase I: High-Throughput Screening & Target Class Identification

The primary objective of this phase is to confirm biological activity and identify the most probable target class. Given the structural alerts, a kinase inhibitor screen is the most logical starting point.

Workflow Diagram: Phase I Screening Cascade

G cluster_0 Phase I: Screening Compound Test Compound: 4-(2-Chloro-5-methylphenyl) -2-fluorobenzonitrile KinaseAssay Primary Screen: Broad-Panel Kinase Assay (e.g., 400+ Kinases) Compound->KinaseAssay HitIdentified Hit Identification (Potency & Selectivity Profile) KinaseAssay->HitIdentified Identify inhibited kinases CellAssay Secondary Screen: Cancer Cell Line Viability (e.g., MTT, CellTiter-Glo) HitIdentified->CellAssay Select relevant cell lines ActiveConfirm Confirmation of Cellular Activity (IC50) CellAssay->ActiveConfirm GoNoGo Proceed to Phase II? ActiveConfirm->GoNoGo

Caption: Phase I workflow for initial screening and hit validation.

Experimental Protocol: Cancer Cell Viability (MTT Assay)

This protocol assesses the compound's ability to reduce the metabolic activity of living cells, serving as an indicator of cytotoxicity or cytostaticity.

  • Cell Plating: Seed cancer cells (e.g., K-562 for Abl kinase, A431 for EGFR) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in culture medium.

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.

    • Expertise Insight: The incubation time is critical. Shorter times may not allow for sufficient formazan crystal formation in slow-growing cell lines, while longer times risk overgrowth in control wells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Phase II: Target Engagement & Mechanism of Action (MoA)

Once a primary kinase target is identified and cellular activity is confirmed, the next crucial step is to verify that the compound inhibits the intended target within the cell.

Signaling Pathway Diagram: Hypothetical RTK Inhibition

G cluster_0 Cellular Signaling Cascade Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates Substrate Downstream Substrate (e.g., STAT3) RTK->Substrate Phosphorylates Compound 4-(2-Chloro-5-methylphenyl) -2-fluorobenzonitrile Compound->RTK INHIBITS pSubstrate Phosphorylated Substrate p-STAT3 Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Triggers

Caption: Hypothesized mechanism of action via RTK inhibition.

Experimental Protocol: Western Blot for Phospho-Protein Levels

This protocol directly measures the phosphorylation status of a kinase's substrate, providing evidence of target engagement.

  • Cell Culture and Treatment: Plate cells known to have an active signaling pathway of interest (e.g., A431 cells for EGFR). Starve the cells (serum-free media) for 12-24 hours, then pre-treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to activate the kinase pathway. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Trustworthiness Note: The inclusion of phosphatase inhibitors is non-negotiable. Without them, cellular phosphatases will rapidly dephosphorylate your target proteins upon lysis, leading to false-negative results.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT3).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate and/or a housekeeping protein like GAPDH or β-actin.

Phase III: Lead Optimization & Structure-Activity Relationship (SAR)

With a confirmed target and MoA, the focus shifts to medicinal chemistry. The goal is to synthesize analogs of the parent compound to improve potency, selectivity, and drug metabolism/pharmacokinetic (DMPK) properties.

Logic Diagram: Structure-Activity Relationship (SAR) Cycle

G SAR_Cycle Initial Hit Compound Design Analogs (Modify R-groups) Chemical Synthesis Biological Testing (Potency, Selectivity) Analyze Data (Identify Key Moieties) Refine Design SAR_Cycle:f0->SAR_Cycle:f1 Hypothesize SAR_Cycle:f1->SAR_Cycle:f2 SAR_Cycle:f2->SAR_Cycle:f3 SAR_Cycle:f3->SAR_Cycle:f4 SAR_Cycle:f4->SAR_Cycle:f5 Learn SAR_Cycle:f5->SAR_Cycle:f1 Iterate

Caption: The iterative cycle of lead optimization via SAR studies.

Key SAR Questions for 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile:

  • Methyl Group Position: Is the meta position (C5) of the methyl group optimal? Synthesize the ortho (C3) and para (C4) analogs to probe the steric and electronic requirements of the binding pocket.

  • Role of Chlorine: Is the chlorine atom essential? Replace it with other halogens (Br, F) or a non-halogen group (e.g., methyl, trifluoromethyl) to assess its contribution to binding.

  • Fluorine on the Benzonitrile Ring: Is the ortho-fluoro necessary? Test the des-fluoro analog. The fluorine may be critical for orienting the biaryl rings (via torsional control) or for direct interaction with the target.

  • Nitrile Bioisosteres: Can the nitrile be replaced? While a key pharmacophore, testing bioisosteres like an oxazole or a trifluoromethyl group can reveal alternative binding modes and modulate physicochemical properties.[6][13]

Conclusion and Future Directions

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile represents a high-potential starting point for a drug discovery campaign. Its architecture is a deliberate convergence of structural motifs prevalent in successful kinase inhibitors. The in silico data predicts favorable drug-like properties, and a clear, logical research plan can systematically validate its hypothesized biological activity.

The successful execution of the proposed workflow would not only characterize this specific molecule but could also launch a lead optimization program aimed at developing a novel, potent, and selective kinase inhibitor for treating cancer or other diseases driven by kinase dysregulation.[12] Future work would involve scaling up the synthesis of promising analogs, conducting in vivo efficacy studies in relevant animal models, and performing detailed DMPK and toxicology profiling.

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Exploratory

The Ascendancy of Substituted Fluorobenzonitriles in Modern Drug Discovery: A Technical Guide

For the discerning researcher, scientist, and drug development professional, the strategic incorporation of specific structural motifs is paramount to successful molecular design. Among these, the substituted fluorobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the strategic incorporation of specific structural motifs is paramount to successful molecular design. Among these, the substituted fluorobenzonitrile scaffold has emerged as a cornerstone in medicinal chemistry, offering a unique confluence of physicochemical properties that can be masterfully exploited to enhance therapeutic efficacy. This in-depth technical guide provides a comprehensive exploration of the synthesis, application, and structure-activity relationships of this versatile chemical entity.

The Strategic Imperative of Fluorobenzonitriles in Medicinal Chemistry

The prevalence of organofluorine compounds in pharmaceuticals is a testament to the transformative power of fluorine in drug design.[1][2][3] The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[4] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen or a hydroxyl group, subtly altering electronic properties and pKa to optimize target engagement and pharmacokinetic profiles.[5][6]

Complementing the unique attributes of fluorine, the nitrile group offers its own set of advantages. It is a versatile functional group that can participate in a variety of chemical transformations, serving as a linchpin for the synthesis of more complex molecules.[7] In the context of drug design, the nitrile moiety is recognized for its ability to form key hydrogen bonds and polar interactions within enzyme active sites, often acting as a bioisostere for carbonyls or other polar functional groups.[7] Furthermore, the cyano group can act as an electrophilic "warhead," enabling the formation of covalent bonds with target proteins, a strategy that has gained significant traction in the development of highly potent and selective inhibitors.[7]

The synergistic combination of fluorine and a nitrile group on a benzene ring creates a molecular scaffold with a remarkable capacity for fine-tuning the properties of a drug candidate. This guide will delve into the practical aspects of harnessing the potential of substituted fluorobenzonitriles, from their synthesis in the laboratory to their application in cutting-edge therapeutic and diagnostic modalities.

Synthetic Strategies for Substituted Fluorobenzonitriles

The efficient and regioselective synthesis of substituted fluorobenzonitriles is a critical first step in their journey from chemical intermediates to potential drug candidates. Several robust synthetic methodologies have been developed, each with its own advantages and considerations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the introduction of a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups.[8] The reaction typically involves the displacement of a leaving group, such as a nitro or chloro group, by a fluoride ion.

Conceptual Workflow for Nucleophilic Aromatic Substitution:

SNAr_Workflow Start Activated Aryl Precursor (e.g., Chlorobenzonitrile) Reaction Heating under Inert Atmosphere Start->Reaction Reagent Fluoride Source (e.g., KF, CsF) Reagent->Reaction Solvent Aprotic Polar Solvent (e.g., DMSO, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Substituted Fluorobenzonitrile Purification->Product

SNAr reaction workflow for fluorobenzonitrile synthesis.

Detailed Experimental Protocol for the Synthesis of 4-Fluorobenzonitrile via SNAr:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4-chlorobenzonitrile (1.0 eq) and potassium fluoride (3.0 eq).[9]

  • Solvent Addition: Add a suitable aprotic polar solvent, such as 1,3-dimethyl-2-imidazolidone (DMI), to the flask.[9]

  • Reaction Conditions: Heat the reaction mixture to 280°C with vigorous stirring under a nitrogen atmosphere for 2 hours.[9]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-fluorobenzonitrile.

The Sandmeyer Reaction

The Sandmeyer reaction provides a versatile route to introduce a cyano group onto a fluorinated aromatic ring, starting from the corresponding aniline.[10][11] This two-step process involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[12][13]

Detailed Experimental Protocol for the Sandmeyer Reaction to Synthesize a Fluorobenzonitrile:

  • Diazotization:

    • Suspend the starting fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.[13]

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.[13]

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the desired fluorobenzonitrile.

Palladium-Catalyzed Suzuki Coupling

For the synthesis of more complex substituted fluorobenzonitriles, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1][14] This reaction facilitates the formation of a carbon-carbon bond between a fluorobenzonitrile bearing a halide (or triflate) and an organoboron compound in the presence of a palladium catalyst and a base.[15][16]

Detailed Experimental Protocol for a Suzuki Coupling Reaction:

  • Reaction Setup: To a pressure tube or round-bottom flask equipped with a magnetic stir bar, add the bromo-fluorobenzonitrile (1.0 eq), the arylboronic acid (1.1 eq), and a base such as cesium carbonate (2.5 eq).[16]

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[16] Sparge the mixture with an inert gas (e.g., argon) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).[16]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100°C overnight with vigorous stirring.[16]

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the desired substituted fluorobenzonitrile.

Substituted Fluorobenzonitriles as Enzyme Inhibitors

The unique electronic properties of the fluorobenzonitrile moiety make it an attractive pharmacophore for the design of potent and selective enzyme inhibitors.

Covalent and Non-Covalent Inhibition Strategies

Substituted fluorobenzonitriles can be designed to act as either non-covalent or covalent inhibitors.

  • Non-covalent inhibitors engage with the enzyme's active site through reversible interactions such as hydrogen bonds, hydrophobic interactions, and dipole-dipole forces. The nitrile group, with its strong dipole moment, can act as a hydrogen bond acceptor, mimicking the interactions of a carbonyl or hydroxyl group.[6]

  • Covalent inhibitors , on the other hand, form a stable, covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible or slowly reversible inhibition.[7] The cyano group can act as an electrophilic "warhead," susceptible to attack by a nucleophilic residue like cysteine or serine.[7]

Mechanism of Covalent Inhibition by a Nitrile-Containing Compound:

Covalent_Inhibition Inhibitor Fluorobenzonitrile Inhibitor (E) Complex Non-covalent E-Nu Complex Inhibitor->Complex Enzyme Enzyme with Nucleophilic Residue (Nu:) Enzyme->Complex Adduct Covalent Adduct (E-Nu) Complex->Adduct Nucleophilic Attack

Generalized mechanism of covalent enzyme inhibition.
Case Studies: Kinase and Cathepsin Inhibitors

The utility of the fluorobenzonitrile scaffold is exemplified by its incorporation into inhibitors of various enzyme classes, including protein kinases and cysteine proteases like cathepsins.

Table 1: Examples of Substituted Fluorobenzonitriles as Enzyme Inhibitors

Compound ClassTarget EnzymeInhibition DataReference
AzopyrazolesCDPK1IC50 = 69 nM (E-1A)[17]
AzopyrazolesCDPK1IC50 = 111 nM (E-1C)[17]
α-FluorovinylsulfonesCathepsin SKi = 0.08 nM[18]
Azadipeptide NitrilesCathepsin KKi values reported[19]
-JAK2IC50 = 6 nM (Fedratinib)

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

The data in Table 1 highlights the high potency that can be achieved with fluorobenzonitrile-containing inhibitors. The sub-nanomolar Ki value for the cathepsin S inhibitor underscores the potential of this scaffold in developing highly effective therapeutics.[18][20]

Application in Positron Emission Tomography (PET) Imaging

The incorporation of the positron-emitting isotope fluorine-18 (18F) into substituted fluorobenzonitriles allows for their use as radiotracers in PET imaging.[5][21] PET is a non-invasive imaging technique that provides quantitative information on biological processes at the molecular level, making it an invaluable tool in drug development and clinical diagnostics.[22][23]

The synthesis of 18F-labeled fluorobenzonitriles typically involves the nucleophilic substitution of a suitable precursor with [18F]fluoride.

General Workflow for 18F-Radiolabeling:

PET_Radiolabeling F18_Source [18F]Fluoride Production (Cyclotron) Labeling Nucleophilic 18F-Fluorination F18_Source->Labeling Precursor Precursor Molecule (e.g., Nitrobenzonitrile) Precursor->Labeling Purification Automated Purification (HPLC) Labeling->Purification QC Quality Control Purification->QC Tracer [18F]Fluorobenzonitrile Radiotracer QC->Tracer

Workflow for the synthesis of an 18F-labeled fluorobenzonitrile PET tracer.

Detailed Experimental Protocol for 18F-Radiolabeling of a Benzonitrile Precursor:

  • [18F]Fluoride Preparation: Aqueous [18F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation.

  • Radiolabeling Reaction: The dried [18F]fluoride is reacted with a precursor molecule, such as a nitro-substituted benzonitrile, in a suitable solvent (e.g., DMSO) at an elevated temperature.

  • Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate the 18F-labeled fluorobenzonitrile.

  • Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution for injection.

  • Quality Control: The final product is subjected to quality control tests to ensure radiochemical purity, chemical purity, and sterility.

Conclusion and Future Perspectives

Substituted fluorobenzonitriles represent a privileged scaffold in modern medicinal chemistry, offering a powerful toolkit for the development of novel therapeutics and diagnostic agents. The strategic interplay between the fluorine atom and the nitrile group provides a means to exquisitely modulate the physicochemical and pharmacological properties of a molecule. As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the role of substituted fluorobenzonitriles in drug discovery is poised to expand even further. The continued exploration of their structure-activity relationships and the development of novel synthetic strategies will undoubtedly unlock new therapeutic opportunities and advance the frontiers of medicine.

References

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  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - ResearchGate. (URL: [Link])

  • K i values of azadipeptide nitrile inhibitors against cathepsins K, B, L and S - ResearchGate. (URL: [Link])

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  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. (URL: [Link])

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  • Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. (URL: [Link])

  • Highly Selective Sub-Nanomolar Cathepsin S Inhibitors by Merging Fragment Binders with Nitrile Inhibitors - PubMed. (URL: [Link])

  • Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... - ResearchGate. (URL: [Link])

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  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])

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Foundational

An In-depth Technical Guide to the Synthesis and Potential Significance of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

Abstract This technical guide delineates the discovery and history of 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile, a complex biaryl nitrile. In the absence of extensive direct public literature on this specific mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the discovery and history of 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile, a complex biaryl nitrile. In the absence of extensive direct public literature on this specific molecule, this document focuses on its logical synthesis through the well-established Suzuki-Miyaura cross-coupling reaction. We provide a detailed examination of the synthesis and history of its key precursors, (2-chloro-5-methylphenyl)boronic acid and 4-bromo-2-fluorobenzonitrile. The guide offers a comprehensive, step-by-step protocol for the palladium-catalyzed synthesis of the title compound, supported by mechanistic insights and field-proven expertise. Furthermore, we explore the potential applications of 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile in the broader context of medicinal chemistry and materials science, where its structural motifs are of significant interest.

Introduction: Unveiling a Novel Biaryl Scaffold

The biaryl structural motif is a cornerstone in modern drug discovery and the development of advanced organic materials. The specific arrangement of substituted phenyl rings in 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile suggests its potential as a valuable intermediate or a final active molecule. The presence of a fluorine atom and a nitrile group on one ring, coupled with a chlorinated and methylated phenyl ring, creates a unique electronic and steric profile. Such compounds are often investigated as kinase inhibitors, central nervous system (CNS) drugs, and components of Organic Light-Emitting Diodes (OLEDs)[1]. This guide provides a comprehensive overview of the likely synthetic pathway to this molecule, grounded in the history and development of its constituent parts and the powerful Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of the target molecule points towards a Suzuki-Miyaura cross-coupling reaction between an arylboronic acid and an aryl halide. This approach is favored due to its high functional group tolerance, mild reaction conditions, and commercial availability of the necessary building blocks[2][3].

G Target 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile SM Suzuki-Miyaura Coupling Target->SM P1 (2-Chloro-5-methylphenyl)boronic acid SM->P1 P2 4-Bromo-2-fluorobenzonitrile SM->P2

Caption: Retrosynthetic analysis of the target molecule.

Precursor 1: (2-Chloro-5-methylphenyl)boronic acid

This boronic acid derivative (CAS Number: 193353-35-4) is a key coupling partner, providing the chlorinated and methylated phenyl ring[4][5].

Table 1: Properties of (2-Chloro-5-methylphenyl)boronic acid

PropertyValueSource
CAS Number 193353-35-4[4]
Molecular Formula C₇H₈BClO₂[4]
Molecular Weight 170.40 g/mol [4]
Appearance White to off-white solid[5]

Synthesis: Arylboronic acids are typically synthesized from the corresponding aryl halide (in this case, 2-chloro-5-methylbromobenzene or a related Grignard reagent) and a trialkyl borate, followed by acidic hydrolysis[6]. The availability of various substituted bromophenols makes this a versatile route[6].

Precursor 2: 4-Bromo-2-fluorobenzonitrile

4-Bromo-2-fluorobenzonitrile (CAS Number: 105942-08-3) is a highly versatile building block in organic synthesis[7][8][9]. Its bromine atom provides a handle for cross-coupling reactions, while the fluorine and nitrile groups modulate the electronic properties of the molecule[1][10].

Table 2: Properties of 4-Bromo-2-fluorobenzonitrile

PropertyValueSource
CAS Number 105942-08-3[7][8]
Molecular Formula C₇H₃BrFN[7][8]
Molecular Weight 200.01 g/mol [8]
Appearance White to light brown crystalline powder[9]
Melting Point 69-73 °C

Historical Context and Synthesis: The development of fluorinated benzonitriles has been driven by their importance as intermediates for pharmaceuticals, agrochemicals, and dyes[11]. The synthesis of 4-bromo-2-fluorobenzonitrile can be achieved through various routes, often starting from p-toluidine, as outlined in a multi-step patented process[12]. This process involves nitration, diazotization, bromination, reduction, and a final diazotization-fluoridation sequence[12].

The Suzuki-Miyaura Cross-Coupling Reaction: A Foundational Tool

First reported in 1981 by Akira Suzuki and Norio Miyaura, the Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds[3][13]. The reaction typically employs a palladium catalyst, a base, and a phosphine ligand to couple an organoboron compound with a halide or triflate[3][14].

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-2-fluorobenzonitrile) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar'-B(OR)2 H->D I Ar-X I->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

This protocol is a representative procedure based on established Suzuki-Miyaura coupling conditions for similar substrates.

Materials and Reagents
  • (2-Chloro-5-methylphenyl)boronic acid

  • 4-Bromo-2-fluorobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-chloro-5-methylphenyl)boronic acid (1.2 eq.), 4-bromo-2-fluorobenzonitrile (1.0 eq.), potassium carbonate (2.0 eq.), and triphenylphosphine (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Applications and Future Directions

The structural features of 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile suggest its potential utility in several areas of research and development:

  • Medicinal Chemistry: The biaryl scaffold is prevalent in many kinase inhibitors used in oncology. The specific substitution pattern may offer unique interactions with target proteins. The fluorobenzonitrile moiety is a known pharmacophore in various drug candidates.

  • Materials Science: Biaryl compounds are fundamental building blocks for OLEDs and other organic electronic materials. The electronic properties of the title compound could be tuned for specific applications in this field.

  • Agrochemicals: Many modern pesticides and herbicides are based on complex aromatic structures. The unique combination of functional groups in this molecule could lead to the discovery of new agrochemicals.

Conclusion

While 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile is not a widely documented compound in the public domain, its synthesis is readily achievable through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The history of this molecule is intrinsically linked to the development of its key precursors and the foundational palladium-catalyzed cross-coupling methodologies. The potential applications of this and structurally related biaryl nitriles in medicinal chemistry and materials science underscore the importance of continued exploration in this area of organic synthesis.

References

  • The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (URL: [Link])

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  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])

  • 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656 - PubChem. (URL: [Link])

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  • US5466859A - Process for preparing fluorobenzonitriles - Google P
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Protocols & Analytical Methods

Method

Synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile protocol

An Application Guide for the Synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile via Suzuki-Miyaura Cross-Coupling Abstract This document provides a comprehensive protocol for the synthesis of the biaryl compou...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile via Suzuki-Miyaura Cross-Coupling

Abstract

This document provides a comprehensive protocol for the synthesis of the biaryl compound 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile, a valuable intermediate in medicinal chemistry and materials science. The described methodology is centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] This guide details the reaction mechanism, step-by-step experimental procedures, product characterization, safety protocols, and troubleshooting, designed for researchers in organic synthesis and drug development.

Introduction and Strategic Approach

The synthesis of unsymmetrical biaryl structures is a cornerstone of modern organic chemistry, providing scaffolds for numerous active pharmaceutical ingredients (APIs) and advanced materials.[3][4] The target molecule, 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile, incorporates halogen and nitrile functionalities that are amenable to further chemical transformations, making it a desirable synthetic building block.

The chosen synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is renowned for its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1] The reaction facilitates the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex. For this specific target, the synthesis involves the coupling of 4-bromo-2-fluorobenzonitrile with (2-chloro-5-methylphenyl)boronic acid .

Reaction Scheme:

The Suzuki-Miyaura Catalytic Cycle: Mechanism of Action

The efficacy of the Suzuki-Miyaura coupling stems from a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-2-fluorobenzonitrile), inserting itself into the carbon-bromine bond. This forms a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its aryl group (2-chloro-5-methylphenyl) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂-X (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition (+ Ar¹-X) Trans Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) OxAdd->Trans Transmetalation (+ Ar²-B(OH)₂, Base) Trans->Pd0 Reductive Elimination (Forms Ar¹-Ar²) Product Target Biaryl (Ar¹-Ar²) Trans->Product Ar1X 4-Bromo-2-fluorobenzonitrile (Ar¹-X) Ar1X->OxAdd Ar2B (2-Chloro-5-methylphenyl)boronic acid (Ar²-B(OH)₂) Ar2B->Trans

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol is designed for a self-validating system, including clear steps for reaction setup, monitoring, workup, and product characterization.

Materials and Equipment
Reagents & Solvents Equipment
4-Bromo-2-fluorobenzonitrileSchlenk flask or 3-neck round-bottom flask
(2-Chloro-5-methylphenyl)boronic acidMagnetic stirrer with heating mantle
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Condenser
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Inert gas line (Nitrogen or Argon)
Potassium Phosphate (K₃PO₄), anhydrousStandard glassware for workup (separatory funnel, etc.)
Toluene, anhydrousRotary evaporator
1,4-Dioxane, anhydrousFlash chromatography system
Deionized Water, degassedTLC plates (silica gel)
Ethyl Acetate, reagent gradeNMR Spectrometer, LC-MS system
Hexanes, reagent grade
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Quantities (Illustrative 5.0 mmol Scale)
Compound MW ( g/mol ) Equivalents Mass / Volume Moles (mmol)
4-Bromo-2-fluorobenzonitrile200.011.01.00 g5.0
(2-Chloro-5-methylphenyl)boronic acid170.401.21.02 g6.0
Pd₂(dba)₃915.720.01 (1 mol %)46 mg0.05
SPhos410.470.04 (4 mol %)82 mg0.20
K₃PO₄212.272.52.65 g12.5
Toluene / Dioxane (4:1)--25 mL-
Water18.02-5 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-fluorobenzonitrile (1.00 g, 5.0 mmol), (2-chloro-5-methylphenyl)boronic acid (1.02 g, 6.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), SPhos (82 mg, 0.20 mmol), and anhydrous K₃PO₄ (2.65 g, 12.5 mmol).

    • Scientist's Note: Using a Pd(0) source like Pd₂(dba)₃ is often preferable to Pd(II) sources (e.g., Pd(OAc)₂) as it avoids an initial in situ reduction step, which can sometimes lead to side reactions like boronic acid homocoupling.[5] The bulky, electron-rich SPhos ligand is chosen to facilitate the oxidative addition and reductive elimination steps, which can be challenging for sterically hindered or electronically deactivated substrates.[5]

  • Solvent Addition: Add the anhydrous solvent mixture (20 mL Toluene, 5 mL Dioxane) and degassed deionized water (5 mL) via syringe. The system should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.

    • Scientist's Note: The use of an aqueous/organic biphasic system is common in Suzuki couplings.[2][6] Water and the inorganic base help facilitate the transmetalation step. Degassing is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which would deactivate the catalyst.[7]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and deionized water (30 mL).

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Extract the aqueous layer again with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 40 mL) and brine (1 x 40 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective for isolating the product. Combine the pure fractions and remove the solvent in vacuo to yield 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile as a solid.

Workflow and Characterization

A systematic workflow ensures reproducibility and validates the outcome of the synthesis.

Caption: Overall workflow for synthesis and validation.
Expected Results and Validation Data

The identity and purity of the final compound must be confirmed through analytical methods.

Parameter Expected Result
Appearance White to off-white solid
Yield 75-90%
Molecular Formula C₁₄H₉ClFN[8]
Molecular Weight 245.68 g/mol [8]
¹H NMR (400 MHz, CDCl₃) δ 7.6-7.2 (m, 7H, Ar-H), 2.4 (s, 3H, -CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 162 (d), 138-115 (Ar-C), 114 (CN), 21 (-CH₃)
Mass Spec (ESI+) m/z 246.04 [M+H]⁺, 268.02 [M+Na]⁺
HPLC Purity >98%

(Note: NMR chemical shifts are estimations and should be confirmed experimentally.)

Safety Precautions

Professional laboratory safety standards must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Chemical Handling: Perform all operations in a certified chemical fume hood. Halogenated aromatic compounds and nitriles should be considered toxic and handled with care.[9] For example, the related compound 4-chloro-2-fluorobenzonitrile is classified as toxic if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[9]

  • Catalyst Safety: Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic. Avoid inhalation of dust and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Impure or wet reagents/solvents.3. Insufficient base or incorrect base.1. Ensure proper inert atmosphere technique; use fresh catalyst.2. Use anhydrous solvents and dry reagents.3. Use freshly opened, anhydrous base (e.g., K₃PO₄).
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst without efficient reduction.[5][7]1. Improve degassing procedure.2. Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined precatalyst.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Incompatible functional groups (less common with Suzuki).1. Reduce reaction temperature and monitor progress.2. Confirm stability of starting materials under basic conditions.
Difficult Purification 1. Product co-elutes with impurities (e.g., homocoupled product).2. Residual palladium in the product.1. Adjust chromatography eluent system or consider recrystallization.2. Wash the crude organic solution with an aqueous solution of a sulfur-based scavenger (e.g., thiourea) before chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling provides an efficient and reliable pathway for the synthesis of 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile. By carefully selecting the catalyst system, maintaining an inert atmosphere, and following a systematic workup and purification procedure, this valuable biaryl intermediate can be produced in high yield and purity. This protocol serves as a robust foundation for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Process for preparing fluorobenzonitriles. (n.d.). Google Patents.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006). The Journal of Organic Chemistry - ACS Publications. Retrieved January 24, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved January 24, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

  • 4-Chloro-2-fluorobenzonitrile | C7H3ClFN. (n.d.). PubChem - NIH. Retrieved January 24, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ-generated Pd nanoparticles. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 24, 2026, from [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit. Retrieved January 24, 2026, from [Link]

  • The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (n.d.). Retrieved January 24, 2026, from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. Retrieved January 24, 2026, from [Link]

  • Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Application

Advanced Suzuki Coupling Protocols for the Synthesis of Novel Biaryl Nitriles: A Focus on 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

An Application Guide for Researchers Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science for the synthesis of biaryl scaffolds is particularly significant. This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, a challenging yet valuable substrate for drug discovery programs. We will dissect the mechanistic nuances, address the specific hurdles posed by a sterically hindered and electronically deactivated aryl chloride, and present robust, field-proven protocols to ensure successful and reproducible outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction with complex substrates.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

A fundamental understanding of the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki coupling reaction.[3] The process is a palladium-catalyzed transformation involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the aryl halide.[5] For 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, this is the rate-limiting and most challenging step. The C-Cl bond is inherently strong, and its reactivity is further diminished by the electron-donating methyl group and the steric bulk around the chlorine atom.[3] Overcoming this energy barrier requires a highly active catalyst system.

  • Transmetalation: Following oxidative addition, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[6] This species then transfers its organic moiety to the Palladium(II) center, displacing the halide.

  • Reductive Elimination: This is the final, bond-forming step. The two organic groups on the Palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Palladium(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X (Substrate) ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for Coupling Aryl Chlorides

The success of coupling an unreactive electrophile like 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile hinges on the judicious selection of the catalyst, base, and solvent system.

Catalyst System: The Key to Activating the C-Cl Bond

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The solution lies in using a combination of a palladium precursor and a specialized ligand that promotes the difficult oxidative addition step.

  • Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are pre-catalysts that generate the active Pd(0) species in situ.

  • Ligands: The ligand is the most critical component. For hindered aryl chlorides, the ligands of choice are bulky and electron-rich, which stabilize the Pd(0) state and facilitate its insertion into the C-Cl bond.[5]

    • Buchwald-type Biaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are industry standards for this type of transformation. Their steric bulk and electron-donating nature create a highly active catalytic center.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable and highly active palladium complexes.[7] They are excellent alternatives to phosphine ligands, particularly in challenging cases.[6]

Base Selection: Activating the Nucleophile

The base plays a crucial role in the transmetalation step by converting the boronic acid into a more reactive boronate salt.[6] The choice of base can significantly impact yield and reaction kinetics.

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many Suzuki couplings, especially with aryl chlorides. It is often the first choice for screening.

  • Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is a stronger and more soluble base than potassium carbonate, often providing better results for difficult couplings.

  • Fluorides (CsF, KF): Fluoride bases can be effective, particularly when dealing with substrates sensitive to stronger bases.[5][8]

Solvent System: Ensuring Solubility and Promoting Reactivity

The solvent must solubilize all components of the reaction mixture and be stable at the required reaction temperature. Aprotic polar solvents are typically used.

  • Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are excellent choices.

  • Aqueous Conditions: The addition of a small amount of water is often beneficial. It can aid in dissolving the base and facilitate the transmetalation step. Running reactions in water can also be an environmentally friendly option.[9][10]

Experimental Application Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents used are hazardous; consult their Safety Data Sheets (SDS) before use.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base) solvent 2. Prepare Solvent System (e.g., Toluene/Water) reagents->solvent setup 3. Assemble & Purge Glassware (Inert Atmosphere: Ar or N₂) solvent->setup addition 4. Add Reagents & Solvent to Reaction Flask setup->addition degas 5. Degas Mixture (Sparging or Freeze-Pump-Thaw) addition->degas catalyst 6. Add Catalyst System (Pd Precursor + Ligand) degas->catalyst heating 7. Heat to Reaction Temp (e.g., 80-110 °C) catalyst->heating monitoring 8. Monitor Progress (TLC, LC-MS) heating->monitoring quench 9. Cool & Quench Reaction monitoring->quench extract 10. Liquid-Liquid Extraction quench->extract dry 11. Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify 12. Purify by Chromatography dry->purify analyze 13. Characterize Product (NMR, MS) purify->analyze

Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.

Protocol 3.1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for coupling 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile with a generic arylboronic acid.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

  • Inerting: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor and the ligand if required. Add the catalyst system (see Table 1 for recommendations) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Table 1: Recommended Starting Conditions for Various Boronic Acids
Boronic Acid PartnerPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Phenylboronic acidPd(OAc)₂ (1-2%)SPhos (2-4%)K₃PO₄ (2.5)Toluene/H₂O100
4-Methoxyphenylboronic acidPd₂(dba)₃ (1%)XPhos (2.5%)K₃PO₄ (2.5)Dioxane/H₂O100
Thiophene-3-boronic acidPd(OAc)₂ (2%)RuPhos (4%)Cs₂CO₃ (2.0)Toluene/H₂O110
Pyridine-4-boronic acidPd-PEPPSI-IPr (2%)(pre-catalyst)K₂CO₃ (3.0)Dioxane90

Note: These are starting points. Optimization of catalyst loading, base, and temperature may be required for maximum yield.

Protocol 3.2: Product Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficient reaction temperature or time.3. Poor quality or decomposed boronic acid.4. Ineffective base or ligand.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Increase temperature by 10-20 °C; extend reaction time.3. Use fresh boronic acid or convert it to a more stable pinacol ester.4. Screen alternative ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃).
Side Product Formation (e.g., Homocoupling) 1. Reaction temperature is too high.2. Presence of oxygen in the reaction.3. Boronic acid decomposition (protodeborylation).1. Lower the reaction temperature.2. Improve inerting and degassing procedures.3. Use a slight excess (1.1-1.2 equiv) of boronic acid; consider using a boronate ester.
Catalyst Decomposition (black precipitate) 1. Ligand is not robust enough for the conditions.2. Reaction temperature is too high.3. Presence of impurities.1. Switch to a more robust ligand system (e.g., an NHC-based catalyst).2. Reduce the reaction temperature.3. Ensure all reagents and solvents are pure.

References

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki coupling with ligandless palladium and potassium fluoride. (2002). Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2022). MDPI. Retrieved from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). National Institutes of Health. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Retrieved from [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2018). Royal Society of Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Arylamines via Buchwald-Hartwig Amination

Topic: Buchwald-Hartwig Amination of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-N Bond Fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamine moieties are prevalent structural motifs.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[2][3] This reaction allows for the coupling of a wide array of amines with aryl halides and pseudohalides, overcoming the limitations of classical methods which often suffer from harsh reaction conditions and limited substrate scope.[2][4]

This document provides a detailed guide to the Buchwald-Hartwig amination of a specific and challenging substrate: 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. This biaryl substrate presents a sterically hindered and electron-deficient aryl chloride, the coupling of which requires a carefully optimized catalytic system. The protocols and insights herein are designed to equip researchers with the foundational knowledge and practical steps to successfully synthesize novel arylamine derivatives from this key intermediate, which holds potential for applications in drug discovery and development.

Mechanism and Key Principles: Orchestrating the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle.[5][6] Understanding this mechanism is paramount for rational catalyst selection, reaction optimization, and troubleshooting. The generally accepted cycle proceeds through three key elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl chloride to a low-valent Pd(0) complex, which is typically generated in situ. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a Pd(II) intermediate. For aryl chlorides, this step is often the rate-limiting step of the entire cycle.[7][8] The electron-withdrawing nature of the fluoro and nitrile groups on the substrate, 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, can facilitate this otherwise challenging step.[9]

  • Amine Coordination and Deprotonation: Following oxidative addition, the amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the reactants or catalyst.[10]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group on the palladium center couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5] Bulky, electron-rich phosphine ligands are crucial for promoting this step and preventing side reactions.[8]

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Amination Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (Ar-X) Amine_Coord [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ Amine Coordinated Complex OA_complex->Amine_Coord Amine Coordination (HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Palladium Amido Complex Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the amination of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile with a representative primary amine, such as n-butylamine. Optimization of catalyst, ligand, base, and solvent may be necessary for different amine coupling partners.

Materials and Reagents
ReagentGradeSupplierNotes
4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile>98%Commercial SourceStarting aryl chloride.
n-Butylamine>99%Commercial SourceAmine coupling partner.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercial SourcePalladium precursor.
BrettPhos>98%Commercial SourceBulky phosphine ligand, ideal for challenging aryl chlorides.[7]
Sodium tert-butoxide (NaOtBu)>98%Commercial SourceStrong, non-nucleophilic base. Handle in a glovebox.
TolueneAnhydrous, >99.8%Commercial SourceReaction solvent. Degas prior to use.
Diethyl EtherAnhydrousCommercial SourceFor workup.
Saturated Aqueous NaCl (Brine)Reagent GradeIn-house preparationFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceDrying agent.
Celite®Filtering AgentCommercial SourceFor filtration of the crude reaction mixture.
Reaction Setup and Procedure

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Glovebox Preparation: In an inert atmosphere glovebox, add 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and BrettPhos (0.03 mmol, 3 mol %) to a dry 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: In the same glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol % Pd) to the Schlenk flask.

  • Reactant Addition: Seal the flask with a septum, remove it from the glovebox, and place it on a Schlenk line. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Amine Addition: Add n-butylamine (1.2 mmol, 1.2 equiv) to the stirring suspension via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. To take an aliquot, briefly cool the reaction mixture, and under a positive pressure of inert gas, remove a small sample with a syringe. Quench the sample with a few drops of water and extract with ethyl acetate for analysis.

Workup and Purification
  • Cooling and Quenching: After the reaction is complete (as determined by monitoring), cool the flask to room temperature.

  • Filtration: Dilute the reaction mixture with diethyl ether (15 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional diethyl ether (2 x 10 mL).[8]

  • Extraction: Combine the organic filtrates and wash with water (15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-butyl-4-(2-amino-5-methylphenyl)-2-fluorobenzonitrile.

Experimental_Workflow cluster_workflow Experimental Protocol Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Ar-Cl, Base, Ligand, Pd Source Start->Reagents Solvent_Amine Add Toluene and Amine Reagents->Solvent_Amine Reaction Heat to 100 °C (12-24 h) Solvent_Amine->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Workup Monitoring->Workup If complete Cooling Cool to RT Workup->Cooling Filtration Dilute and Filter through Celite Cooling->Filtration Extraction Wash with H₂O and Brine Filtration->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purification Drying->Purification Chromatography Flash Column Chromatography Purification->Chromatography Product Isolated Product Chromatography->Product

Caption: Workflow for the Buchwald-Hartwig amination.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table outlines key parameters and provides guidance for optimization.

ParameterRecommended Starting ConditionRationale & Optimization StrategyPotential Issues
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) precursors, respectively. Pd(II) sources require in situ reduction. Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reproducibility.Incomplete conversion, catalyst decomposition.
Ligand BrettPhos or RuPhosBulky, electron-rich biaryl phosphine ligands are essential for coupling unactivated or sterically hindered aryl chlorides.[7][8][9] The choice of ligand can significantly impact reaction rates and yields.Low yield, side product formation (e.g., hydrodehalogenation).
Base NaOtBu or K₃PO₄A strong, non-nucleophilic base is required. NaOtBu is generally effective but can be incompatible with base-sensitive functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ may be suitable alternatives.[10]Incomplete reaction, substrate/product degradation.
Solvent Toluene or DioxaneAprotic, non-polar, or weakly polar solvents are typically used.[10] The choice can affect the solubility of reagents and the reaction temperature. Ensure the solvent is anhydrous and degassed.Poor solubility of reagents, slow reaction rates.
Temperature 80-110 °CHigher temperatures are often necessary to drive the oxidative addition of aryl chlorides.Catalyst decomposition, side reactions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure all reagents and solvents are anhydrous and that the reaction was set up under a strictly inert atmosphere. Consider using a fresh bottle of palladium precursor and ligand.

    • Insufficiently Strong Base: If using a weaker base like K₃PO₄, a switch to NaOtBu may be necessary.

    • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Formation of Side Products:

    • Hydrodehalogenation: This side product (where the chlorine is replaced by hydrogen) can arise from β-hydride elimination. Optimizing the ligand and base can often suppress this pathway.

    • Diarylation of Primary Amines: For primary amines, the formation of a diarylated product is possible. Using a slight excess of the amine or a bulkier ligand can favor monoarylation.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines from challenging substrates like 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. A judicious choice of a palladium precursor, a bulky phosphine ligand such as BrettPhos, a strong non-nucleophilic base, and an anhydrous aprotic solvent is critical for success. The protocol and guidelines presented here offer a solid foundation for researchers to explore the synthesis of novel and potentially valuable compounds for drug discovery and materials science. Careful execution under inert conditions and systematic optimization are key to achieving high yields and purity.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 23, 2026, from [Link]

  • ACS Green Chemistry Institute. (2026, January 7). Buchwald-Hartwig Amination. Retrieved January 23, 2026, from [Link]

  • Cheminform. (2025, August 6). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US20100210845A1 - Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 23, 2026, from [Link]

  • ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved January 23, 2026, from [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved January 23, 2026, from [Link]

  • Chemical Science. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (2020, August 21). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved January 23, 2026, from [Link]

  • The University of Liverpool Repository. (n.d.). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. Retrieved January 23, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 2-(4-Methylphenyl)benzonitrile. Retrieved January 23, 2026, from [Link]

  • Dalton Transactions. (n.d.). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • ResearchGate. (2020, August 21). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2023, December 11). (PDF) 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 23, 2026, from [Link]

Sources

Application

Application Notes & Protocols: 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and strategic application of 4-(2-chloro-5-methylphenyl)-2...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and strategic application of 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile in kinase inhibitor drug discovery programs. The document outlines detailed synthetic protocols, proposes relevant biological screening assays, and discusses the rationale behind its use as a promising chemical scaffold.

Introduction: The Biaryl Moiety as a Cornerstone in Kinase Inhibition

The biaryl structural motif is a well-established and highly successful scaffold in the design of small molecule kinase inhibitors.[1][2][3] Its rigid nature allows for a defined presentation of substituents into the various pockets of the ATP-binding site, while the rotational flexibility around the aryl-aryl bond can be fine-tuned to optimize binding affinity and selectivity. The specific compound, 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile, combines several key features that make it a compelling starting point for a kinase inhibitor discovery campaign.

The 2-fluorobenzonitrile moiety is a recognized pharmacophore in numerous biologically active compounds, including approved drugs.[4][5] The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[6] The substituted 2-chloro-5-methylphenyl ring provides a vector for further chemical exploration to achieve selectivity and potency.

Synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile via Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for the synthesis of 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile is the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For this specific synthesis, 4-bromo-2-fluorobenzonitrile and (2-chloro-5-methylphenyl)boronic acid are the key starting materials.

Materials and Reagents
ReagentMolecular Weight ( g/mol )PuritySupplier (Example)
4-Bromo-2-fluorobenzonitrile200.01>98%Sigma-Aldrich
(2-Chloro-5-methylphenyl)boronic acid169.40>97%Combi-Blocks
Palladium(II) acetate (Pd(OAc)₂)224.50>98%Strem Chemicals
Tricyclohexylphosphine (PCy₃)280.49>97%Strem Chemicals
Potassium phosphate, tribasic (K₃PO₄)212.27>98%Acros Organics
Toluene92.14AnhydrousFisher Scientific
Water18.02Deionized-
Detailed Synthetic Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzonitrile (1.0 g, 5.0 mmol), (2-chloro-5-methylphenyl)boronic acid (1.02 g, 6.0 mmol), and potassium phosphate (3.18 g, 15.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.[10]

  • Solvent Addition: Add anhydrous toluene (30 mL) and deionized water (3 mL) to the flask via syringe.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.022 g, 0.1 mmol) and tricyclohexylphosphine (0.056 g, 0.2 mmol) in anhydrous toluene (5 mL). Add this catalyst solution to the main reaction flask.

  • Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile as a white to off-white solid.

Characterization

The identity and purity of the final compound should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Application in Kinase Inhibitor Drug Discovery

The 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile scaffold is an excellent starting point for a library synthesis aimed at identifying novel kinase inhibitors. The following sections outline a strategic approach to leveraging this scaffold.

Rationale for Kinase Targeting

The biaryl scaffold is a common feature in many ATP-competitive kinase inhibitors.[2][3] The nitrile group can potentially form a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition. The chloro and methyl groups on the second phenyl ring can be directed towards the solvent-exposed region or the hydrophobic back pocket, providing opportunities for selectivity tuning.

Kinase_Binding_Hypothesis cluster_kinase Kinase ATP Binding Site cluster_inhibitor 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile Hinge Hinge Hydrophobic_Pocket Hydrophobic_Pocket Solvent_Front Solvent_Front Fluorobenzonitrile 2-Fluorobenzonitrile Fluorobenzonitrile->Hinge H-Bond (Nitrile) Biaryl_Linkage Aryl-Aryl Bond Substituted_Phenyl 2-Chloro-5-methylphenyl Substituted_Phenyl->Hydrophobic_Pocket Hydrophobic Interactions Substituted_Phenyl->Solvent_Front Solvent Exposure

Caption: Hypothesized binding mode of the scaffold in a kinase ATP pocket.

Proposed Screening Protocol: Kinase Panel Screening

A broad, commercially available kinase panel screen is the recommended first step to identify initial hits.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile in 100% DMSO.

  • Assay Concentration: The compound should be screened at a concentration of 1 µM and 10 µM against a panel of at least 50-100 human kinases.

  • Assay Format: A common and reliable format is a radiometric assay using ³³P-ATP or a fluorescence-based assay (e.g., LanthaScreen™, HTRF®).

  • Data Analysis: The percentage of inhibition at each concentration is determined. Hits are typically defined as compounds that exhibit >50% inhibition at 10 µM.

Follow-up Assays for Hit Validation

For any identified hits, the following assays should be performed:

  • IC₅₀ Determination: A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀) for the validated kinase hits.

  • Mechanism of Action Studies: Assays to confirm that the compound is ATP-competitive. This can be done by measuring the IC₅₀ at different ATP concentrations.

  • Cellular Assays: If a kinase hit is part of a known signaling pathway, a cell-based assay should be employed to assess the compound's ability to inhibit the pathway in a more physiologically relevant context. For example, if the hit is an EGFR inhibitor, a cell proliferation assay using an EGFR-dependent cancer cell line (e.g., A431) would be appropriate.

Screening_Workflow Start Synthesized Compound Kinase_Panel Broad Kinase Panel Screen (1 & 10 µM) Start->Kinase_Panel Hit_Identification Identify Hits (>50% Inhibition) Kinase_Panel->Hit_Identification IC50 IC50 Determination Hit_Identification->IC50 MoA Mechanism of Action Studies (ATP Competition) IC50->MoA Cellular_Assay Cell-Based Pathway Inhibition MoA->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization

Caption: A typical workflow for screening and validating kinase inhibitors.

Structure-Activity Relationship (SAR) Exploration

Once initial hits are identified, a systematic SAR study should be initiated to improve potency and selectivity. The 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile scaffold offers several points for diversification.

Position of ModificationRationaleExample Modifications
Methyl group (position 5') Explore the hydrophobic pocket.H, Ethyl, Isopropyl, Trifluoromethyl
Chloro group (position 2') Modulate the dihedral angle and explore interactions with the ribose-phosphate binding region.H, F, Br, Methoxy
Nitrile group (position 2) Investigate alternative hydrogen bond acceptors.Amide, Carboxamide, Small heterocycles (e.g., oxazole, thiazole)
Positions 3, 5, 6 on the benzonitrile ring Explore the solvent-exposed region to improve solubility and pharmacokinetic properties.Small polar groups (e.g., methoxy, amino, hydroxyl) or linkers for further functionalization.

Conclusion

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile represents a high-potential starting point for the discovery of novel kinase inhibitors. Its synthesis is straightforward using established Suzuki-Miyaura coupling chemistry. The structural features of this scaffold are well-suited for targeting the ATP-binding site of a wide range of kinases. The proposed screening and SAR strategies provide a clear path for identifying and optimizing potent and selective kinase inhibitors for further preclinical development.

References

  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluorobenzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Pharmaceuticals, 16(9), 1278.
  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Wang, Y., Li, Y., Zhang, Y., & Li, F. (2024). Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis. International Journal of Molecular Sciences, 25(2), 1241.
  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • Sci-Hub. (n.d.). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Retrieved from [Link]

  • MDPI. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluorobenzonitrile. Retrieved from [Link]

  • Wilts, H. M., Kieffer, T. R., & Haskell-Luevano, C. (2023). The Parallel Structure-Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. International Journal of Molecular Sciences, 24(12), 10145.
  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • ChemRxiv. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Retrieved from [Link]

  • MDPI. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

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Method

Application Notes and Protocols for 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile as a Key Pharmaceutical Intermediate

Introduction: Strategic Importance of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile in Modern Drug Discovery In the landscape of contemporary pharmaceutical synthesis, the strategic selection of molecular building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile in Modern Drug Discovery

In the landscape of contemporary pharmaceutical synthesis, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, a biaryl nitrile derivative, has emerged as a critical intermediate, most notably in the synthesis of the active pharmaceutical ingredient (API) Lifitegrast.[1][2] Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of keratoconjunctivitis sicca, commonly known as dry eye syndrome.[1] The structural complexity and specific functionalities of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile make it an exemplary case study in the rational design and application of advanced pharmaceutical intermediates.

This guide provides an in-depth exploration of the synthesis, characterization, and application of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. It is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of pharmaceuticals. The protocols and discussions herein are synthesized from established literature and patents, offering a practical framework for laboratory application.

Physicochemical and Structural Characteristics

A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental to its effective utilization in multi-step syntheses.

PropertyValueSource
Molecular Formula C₁₄H₉ClFNInternal Calculation
Molecular Weight 245.68 g/mol Internal Calculation
CAS Number 1381944-54-2[3]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF)Inferred from reaction conditions

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of the biaryl scaffold of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.[4] The protocol described below is a representative synthesis based on established methodologies for similar biaryl compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 4-Bromo-2-fluorobenzonitrile C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C + B (2-Chloro-5-methylphenyl)boronic acid B->C D 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile C->D Suzuki-Miyaura Coupling

A representative Suzuki-Miyaura coupling reaction for the synthesis of the target intermediate.

Materials and Reagents:

  • 4-Bromo-2-fluorobenzonitrile

  • (2-Chloro-5-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq), (2-chloro-5-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile as a solid.

Characterization and Quality Control

Ensuring the identity and purity of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is crucial before its use in subsequent pharmaceutical synthesis steps. A combination of spectroscopic and chromatographic techniques should be employed.

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, and a singlet for the methyl group around 2.4 ppm.
¹³C NMR Signals for aromatic carbons, the nitrile carbon (around 115-120 ppm), and the methyl carbon (around 20 ppm). The carbon attached to fluorine will show a characteristic doublet.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (245.68 m/z).
HPLC A single major peak indicating high purity (typically >98%).
Melting Point A sharp melting point range, characteristic of a pure compound.

Application in the Synthesis of Lifitegrast

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile serves as a key precursor to an advanced intermediate in the total synthesis of Lifitegrast. The nitrile group of the molecule is hydrolyzed to a carboxylic acid, which is then available for subsequent amide bond formation.

Workflow for the Conversion to the Carboxylic Acid Intermediate:

G A 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile B Hydrolysis (e.g., NaOH, H₂O/EtOH, reflux) A->B C Acidic Work-up (e.g., HCl) B->C D 4-(2-Chloro-5-methylphenyl)-2-fluorobenzoic acid C->D

Hydrolysis of the nitrile to the corresponding carboxylic acid.

Protocol for Nitrile Hydrolysis:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add an excess of a strong base, such as sodium hydroxide (e.g., 5.0 eq).

  • Reaction Execution: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).[5]

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum to yield 4-(2-chloro-5-methylphenyl)-2-fluorobenzoic acid. This intermediate is then carried forward in the synthesis of Lifitegrast.[6]

Safety and Handling

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Skin Irritation: Causes skin irritation.[7][8]

  • Eye Irritation: Causes serious eye irritation.[7][8]

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is a testament to the enabling power of specialized intermediates in modern pharmaceutical development. Its synthesis via the robust Suzuki-Miyaura coupling and its crucial role in the construction of the Lifitegrast molecule highlight the importance of strategic chemical design. The protocols and information provided in this guide are intended to equip researchers and scientists with the foundational knowledge to confidently handle and utilize this valuable compound in their drug discovery and development endeavors. Adherence to rigorous safety protocols and analytical validation at each stage is essential for the successful and safe application of this and other advanced pharmaceutical intermediates.

References

  • US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents.
  • Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Medicinal Chemistry Research. 2022. Available at: [Link]

  • 4-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93655 - PubChem. Available at: [Link]

  • US10428052B2 - Process for preparing lifitegrast and intermediates thereof - Google Patents.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]

  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). … - ResearchGate. Available at: [Link]

  • AU2018291553A1 - Process for preparing lifitegrast and intermediates thereof - Google Patents.
  • The synthesis route of two key intermediates and lifitegrast. - ResearchGate. Available at: [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. Available at: [Link]

  • 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656 - PubChem. Available at: [Link]

  • 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. Available at: [Link]

  • An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Thieme Pharmaceutical Journals. 2023. Available at: [Link]

Sources

Application

Application Note & Protocols: High-Throughput Screening for Modulators of [Hypothetical Target] Kinase using 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

Introduction: Targeting Inflammatory Pathways with Novel Kinase Inhibitors Chronic inflammatory diseases represent a significant global health challenge, and the identification of novel therapeutic agents is of paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Inflammatory Pathways with Novel Kinase Inhibitors

Chronic inflammatory diseases represent a significant global health challenge, and the identification of novel therapeutic agents is of paramount importance. Protein kinases have emerged as a critical class of drug targets due to their central role in signal transduction pathways that govern cellular processes, including inflammation. This application note describes a robust high-throughput screening (HTS) strategy to identify and characterize inhibitors of a hypothetical novel pro-inflammatory kinase, designated here as "InflammaKinase-1" (IK-1). The focus of this guide is the utilization of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile , a small molecule with structural motifs suggestive of potential kinase inhibitory activity, as a candidate compound in these screening assays.

This document provides detailed protocols for two distinct but complementary HTS assays: a biochemical Fluorescence Polarization (FP) assay for direct target engagement and a cell-based AlphaScreen® assay to assess downstream pathway modulation. These methodologies are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics.

Part 1: Biochemical Screening via Fluorescence Polarization (FP) Competition Assay

Principle of the Assay: Fluorescence Polarization is a powerful technique for monitoring molecular interactions in a homogeneous format, making it ideal for HTS.[1][2][3] The assay measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein. In this competitive binding assay, a fluorescent tracer with known affinity for IK-1 is displaced by unlabeled compounds that bind to the same site, resulting in a decrease in the FP signal.

Workflow for FP-Based HTS

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (Serial Dilution of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile) Dispense_Compound Dispense Compound (Test & Control Wells) Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation (IK-1 Kinase, Fluorescent Tracer) Add_Kinase Add IK-1 Kinase Reagent_Prep->Add_Kinase Dispense_Compound->Add_Kinase Incubate1 Incubate (Binding Equilibrium) Add_Kinase->Incubate1 Add_Tracer Add Fluorescent Tracer Incubate1->Add_Tracer Incubate2 Incubate (Competition Equilibrium) Add_Tracer->Incubate2 Read_Plate Read FP Signal (Polarized Fluorescence) Incubate2->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Values Read_Plate->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Signaling_Pathway Stimulus Pro-inflammatory Stimulus IK1 IK-1 Kinase Stimulus->IK1 Substrate Downstream Substrate IK1->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate Inflammation Inflammatory Response pSubstrate->Inflammation Inhibitor 4-(2-Chloro-5-methylphenyl) -2-fluorobenzonitrile Inhibitor->IK1 Inhibits

Caption: Hypothetical IK-1 signaling pathway.

Detailed Protocol: AlphaScreen® SureFire® Assay

Materials and Reagents:

  • Cell Line: A human cell line endogenously expressing IK-1 and its downstream substrate.

  • Cell Culture Medium: Appropriate medium supplemented with FBS and antibiotics.

  • Stimulant: A known activator of the IK-1 pathway (e.g., a cytokine).

  • Test Compound: 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile.

  • AlphaScreen® SureFire® Kit: Containing Lysis Buffer, Acceptor Beads, and Donor Beads.

  • Assay Plates: White, 384-well microplates.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the cells into a 384-well white plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (prepared in culture medium with a final DMSO concentration ≤ 0.1%) for 1-2 hours. Include appropriate vehicle (DMSO) and positive controls.

  • Cell Stimulation:

    • Add the stimulant to the wells (except for the unstimulated controls) to activate the IK-1 pathway. Incubate for the optimal time determined during assay development (e.g., 30 minutes).

  • Cell Lysis:

    • Remove the culture medium and add 10 µL of the provided Lysis Buffer to each well.

    • Incubate on an orbital shaker for 15 minutes at room temperature.

  • Detection:

    • Prepare the Acceptor Bead mix as per the kit instructions and add 5 µL to each well.

    • Seal the plate and incubate for 2 hours at room temperature.

    • Prepare the Donor Bead mix and add 5 µL to each well under subdued lighting.

    • Seal the plate with an aluminum foil seal and incubate for another 2 hours at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis and Interpretation

The data is analyzed similarly to the FP assay, by calculating the percent inhibition of the stimulated signal.

ParameterDescriptionExpected Outcome for an Active Compound
EC50 Effective concentration for 50% inhibition in cellsPotency should ideally correlate with biochemical IC50
Maximal Inhibition % inhibition at the highest compound concentrationShould approach 100% for a potent and specific inhibitor
Cell Viability Assessed in a parallel assay (e.g., CellTiter-Glo®)No significant cytotoxicity at active concentrations

Conclusion and Advanced Insights

This application note provides a comprehensive framework for the high-throughput screening of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile as a potential inhibitor of the hypothetical pro-inflammatory kinase, IK-1. The combination of a direct-binding biochemical assay (FP) and a functional cell-based assay (AlphaScreen®) creates a robust screening funnel. This dual-assay approach ensures that identified "hits" not only engage the target protein but also exert a functional effect in a more physiologically relevant environment. Further characterization of confirmed hits would involve mechanism of action studies, selectivity profiling against other kinases, and optimization through medicinal chemistry efforts.

References

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-fluorobenzonitrile. PubChem. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-176.
  • Eglen, R. M., Reisine, T., Roby, P., Rouleau, N., Illy, C., Bossé, R., & Périn, O. (2008). The use of AlphaScreen technology in HTS. Current Chemical Genomics, 1, 2-10.
  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588.
  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195.
  • Valler, M. J., & Green, D. (2000). Diversity screening versus focused screening in drug discovery. Drug Discovery Today, 5(7), 286-293.
  • Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Sittampalam, G. S. (2006). HTS assay validation. In Assay Guidance Manual.
  • Moosmayer, D., Lemberger, T., & Fava, E. (2020). High-throughput screening for the discovery of enzyme inhibitors.
  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306.
  • Glickman, J. F., Wu, X., Mercuri, R., Illy, C., Bowen, B. R., He, Y., & Suto, C. (2002). A comparison of ALPHAScreen, FRET, and TR-FRET methodologies for detection of protein-protein interactions in a high-throughput screening format. Journal of Biomolecular Screening, 7(1), 3-10.
  • Inglese, J., Johnson, R. L., Shamu, C. E., & Xia, M. (2007). High-throughput screening assays for the identification of chemical probes.
  • Wu, G., Doberstein, S. K., & Rogers, Y. C. (2002). A high-throughput AlphaScreen assay for the determination of kinase activity in a 1536-well format. Journal of Biomolecular Screening, 7(2), 145-151.
  • Sportsman, J. R., & Dai, J. (2003). Application of fluorescence polarization in HTS assays. Methods in Molecular Biology, 221, 219-226.
  • Pope, A. J. (2002). An overview of the use of fluorescence polarization in HTS. Drug Discovery Today, 7(21), 1146-1154.
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in HTS. Expert Opinion on Drug Discovery, 6(1), 17-32.
  • Ullman, E. F., Kirakossian, H., Singh, S., Wu, Z. P., Irvin, B. R., Pease, J. S., ... & Pirio, M. R. (1994). Luminescent oxygen channeling immunoassay: a new principle for homogeneous assays. Clinical Chemistry, 40(11), 2038-2044.
  • Zhang, X. D. (2011). A new method with a robust and simple random-effects model for hit selection in high-throughput screening. Journal of Biomolecular Screening, 16(1), 96-103.
  • Mo, J., & Li, Y. (2019). What is the current value of fluorescence polarization assays in small molecule screening? Expert Opinion on Drug Discovery, 14(12), 1229-1232.

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Method

Application Note & Protocol: A Scalable Suzuki-Miyaura Coupling for the Synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, a key biaryl intermediate in the pharmaceutical and agrochemical industries.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, a key biaryl intermediate in the pharmaceutical and agrochemical industries.[1][2] The presented protocol is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, selected for its high functional group tolerance, mild reaction conditions, and scalability.[3][4] This guide delves into the rationale behind the synthetic strategy, detailed operational parameters, process safety, and analytical validation, aiming to equip researchers and process chemists with the necessary insights for efficient and reliable production.

Strategic Approach: The Rationale for Suzuki-Miyaura Coupling

The synthesis of a biaryl structure like 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile necessitates the formation of a carbon-carbon bond between two aryl rings. Among the plethora of available cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out as the preeminent choice for industrial applications.[5][6]

Why Suzuki-Miyaura Coupling?

  • High Tolerance: The reaction is compatible with a wide array of functional groups, such as the nitrile (–CN) and halide (–F, –Cl) moieties present in our target molecule, minimizing the need for protecting group strategies.[4]

  • Reagent Stability: The organoboron reagents (boronic acids and esters) are generally stable to air and moisture, simplifying handling and storage, a critical advantage in a manufacturing environment.[3]

  • Favorable Toxicity Profile: Boron-containing byproducts are typically less toxic and more easily removed than those from other cross-coupling reactions (e.g., Stille or Negishi), simplifying product purification and waste disposal.[3]

  • Mild Conditions: The reaction often proceeds under relatively mild temperature and pressure conditions, which is both safer and more energy-efficient for large-scale operations.

The chosen disconnection strategy involves coupling 4-chloro-2-fluorobenzonitrile with 2-chloro-5-methylphenylboronic acid. This approach utilizes commercially available or readily accessible starting materials.

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species. The key transformations are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex1 Ar¹-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar²-B(OH)₂ + Base pd_complex2 Ar¹-Pd(II)L₂(Ar²) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the three key stages of the reaction, starting with the active Pd(0) catalyst.

Process Development and Scale-Up Considerations

Transitioning a synthesis from the bench to a pilot or manufacturing scale requires careful consideration of several factors beyond simple stoichiometry.

  • Catalyst System Selection: The choice of palladium precursor and ligand is paramount. While numerous systems exist, for scale-up, the focus is on minimizing catalyst loading (measured in mol % or ppm) to reduce costs and ease the burden of removing residual palladium from the final product.[7] Pre-catalysts like Palladium(II) acetate (Pd(OAc)₂) combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often highly effective, promoting efficient oxidative addition and reductive elimination.[8][9]

  • Solvent and Base Selection: A two-phase solvent system, such as Toluene and Water, is highly advantageous. It allows the organic substrates and the inorganic base to coexist, facilitating the reaction at the interface. The base, typically an aqueous solution of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.

  • Thermal Management: The reaction is typically exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaways and the formation of impurities. The reaction temperature must be carefully controlled using a reactor with a heating/cooling jacket.

  • Purification Strategy: The primary purification challenge is the removal of palladium residues and boron-containing byproducts. The protocol employs an aqueous workup followed by filtration through a pad of celite to remove bulk palladium species. The final purification is achieved through recrystallization, which is the most effective and economical method for obtaining high-purity crystalline solids at scale.[10]

Detailed Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis of the target product.

Materials and Reagents
ReagentCAS No.Molecular Wt.Moles (Equivalents)Quantity
4-Chloro-2-fluorobenzonitrile57381-51-8155.560.643 mol (1.0)100.0 g
2-Chloro-5-methylphenylboronic Acid209919-30-2170.400.707 mol (1.1)120.5 g
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.643 mmol (0.001)144 mg
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.511.286 mmol (0.002)528 mg
Potassium Carbonate (K₂CO₃)584-08-7138.211.286 mol (2.0)177.7 g
Toluene108-88-392.14-1000 mL
Deionized Water7732-18-518.02-500 mL
Isopropanol (for recrystallization)67-63-060.10-As required (~800 mL)
Equipment
  • 2L three-neck, round-bottom flask (or glass-lined reactor)

  • Overhead mechanical stirrer

  • Reflux condenser with a nitrogen/argon inlet

  • Temperature probe and controller

  • Heating mantle (or reactor jacket)

  • Separatory funnel (2L)

  • Büchner funnel and filtration flask

  • Vacuum oven

Step-by-Step Procedure
  • Reactor Setup & Inerting: Assemble the reactor system. Ensure all glassware is dry. Purge the reactor with nitrogen or argon for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Charging Reagents:

    • To the reactor, add 4-Chloro-2-fluorobenzonitrile (100.0 g), 2-Chloro-5-methylphenylboronic Acid (120.5 g), and Toluene (1000 mL).

    • Begin stirring to form a slurry.

    • In a separate beaker, dissolve Potassium Carbonate (177.7 g) in Deionized Water (500 mL). Add this aqueous solution to the reactor.

  • Catalyst Addition: In a small beaker, pre-mix the Palladium(II) Acetate (144 mg) and SPhos (528 mg). Add this solid catalyst mixture to the reaction vessel under a strong flow of nitrogen.

  • Reaction Execution:

    • Heat the mixture to 85-90 °C with vigorous stirring. The two phases should be well-emulsified.

    • Maintain the temperature for 4-6 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC to confirm the consumption of the 4-Chloro-2-fluorobenzonitrile starting material.[11]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Stop stirring and allow the layers to separate. Transfer the entire mixture to a 2L separatory funnel.

    • Separate the organic (upper, toluene) layer. Wash the organic layer with 200 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, then filter.

    • Concentrate the toluene solution under reduced pressure (rotary evaporator) to obtain a crude solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean flask. Add isopropanol (~600 mL) and heat to reflux until the solid completely dissolves.

    • Slowly add deionized water dropwise until the solution becomes faintly turbid. Add a few drops of isopropanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a cold 50:50 mixture of isopropanol/water (2 x 100 mL).

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. The expected yield is 135-145 g (85-92%) of a white to off-white crystalline solid.

Overall Experimental Workflow

Figure 2: Experimental Workflow Diagram. This chart outlines the major steps from reactor preparation to the final, purified product.

Safety and Hazard Analysis

All operations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Chloro-2-fluorobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[12] Handle with care and avoid creating dust.

  • 2-Chloro-5-methylphenylboronic Acid: Causes skin irritation and serious eye irritation.[13][14] Avoid contact with skin and eyes.

  • Palladium Catalysts: Can be irritants. Avoid inhalation of the fine powder.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Can cause drowsiness or dizziness. Keep away from ignition sources.

  • Potassium Carbonate: Causes serious eye irritation. Handle in a way that avoids dust generation.

Ensure that an eyewash station and safety shower are readily accessible.[15] All chemical waste should be disposed of according to institutional and local regulations.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • HPLC: To determine purity (>99.5%).

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (Expected [M+H]⁺: 246.05).

References

  • U.S.
  • "Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase," ACS Publications - The Journal of Organic Chemistry. [Link]

  • Chinese Patent CN107417622B, "A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl)
  • U.S.
  • Chinese Patent CN110903176A, "Chemical synthesis method of 4-fluoro-2-methylbenzoic acid," Google P
  • "4-Fluorobenzonitrile," ResearchGate. [Link]

  • "Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines," ResearchGate. [Link]

  • Chinese Patent CN1443755A, "Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro," Google P
  • International Patent WO2016024224A1, "A process for the preparation of 4-fluoro-2-methylbenzonitrile," Google P
  • "4-Chloro-2-fluorobenzonitrile," PubChem - NIH. [Link]

  • "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," ACS Publications - Organic Process Research & Development. [Link]

  • "Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems," MDPI. [Link]

  • "The Suzuki biaryl coupling reaction," ResearchGate. [Link]

  • "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Royal Society of Chemistry - Organic Chemistry Frontiers. [Link]

  • "Biaryl synthesis by C-C coupling," Organic Chemistry Portal. [Link]

  • "2.2: Pd-Catalyzed Cross Coupling Reactions," Chemistry LibreTexts. [Link]

  • "Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls," University of San Diego. [Link]

  • "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry," ACS Publications - Organic Process Research & Development. [Link]

  • U.S.

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Application

Application Note: Quantitative Analysis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry

Abstract This technical guide provides detailed analytical methods for the quantification of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical need...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methods for the quantification of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable quantification in drug development and quality control, this document outlines two robust and validated analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be both practical and scientifically rigorous, with a focus on the causality behind experimental choices to ensure methodological robustness and trustworthiness. All procedures are framed within the context of established regulatory guidelines, such as those provided by the International Council for Harmonisation (ICH).

Introduction

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is a complex bi-aryl nitrile compound, whose purity and concentration are critical quality attributes in the synthesis of active pharmaceutical ingredients (APIs). The accurate quantification of this intermediate is paramount to ensure the safety, efficacy, and quality of the final drug product. This application note details two primary analytical techniques for this purpose: HPLC-UV for routine quality control and GC-MS for more demanding applications requiring higher sensitivity and specificity.

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended application. 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (Molecular Formula: C₁₄H₉ClFN, Molecular Weight: 245.68 g/mol ) is a halogenated aromatic compound, a class of molecules well-suited for both HPLC and GC analysis.

Physicochemical Properties and Analytical Considerations

While specific experimental data for 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is not broadly available, its structural analogues provide valuable insights for method development. For instance, related compounds like 4-chloro-2-fluorobenzonitrile have a melting point in the range of 58-62°C, suggesting that the target analyte is likely a solid at room temperature. Its aromatic nature and the presence of a nitrile group indicate strong UV absorbance, making HPLC with UV detection a suitable quantification method. The presence of halogen atoms (chlorine and fluorine) provides a unique mass spectrometric signature, which is ideal for selective and sensitive detection by GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

Principle: Reversed-phase HPLC is the method of choice for the separation and quantification of moderately polar to non-polar compounds. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18 or Biphenyl) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The biphenyl stationary phase, in particular, can offer enhanced selectivity for aromatic compounds through π-π interactions. Detection is achieved by measuring the absorbance of ultraviolet light by the analyte at a specific wavelength.

Rationale for Method Parameters
  • Stationary Phase: A Biphenyl column is recommended as the primary choice due to its enhanced π-π interactions with the aromatic rings of the analyte, which can provide superior selectivity compared to a standard C18 column. A C18 column is presented as a robust alternative.

  • Mobile Phase: A gradient of acetonitrile and water is chosen for its excellent solvating properties for aromatic nitriles and its low UV cutoff. The gradient elution allows for the efficient separation of the target analyte from potential impurities with varying polarities.

  • Detection Wavelength: Based on the UV spectra of related aromatic benzonitriles, a detection wavelength in the range of 230-280 nm is expected to provide good sensitivity. The final wavelength should be optimized by examining the UV spectrum of a pure standard of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. A starting wavelength of 254 nm is proposed.

Experimental Protocol: HPLC-UV Quantification

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Materials:

  • 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions:

ParameterRecommended ConditionAlternative Condition
Column Biphenyl, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-95% B, 10-12 min: 95% B, 12.1-15 min: 50% B (re-equilibration)Isocratic: 70% Acetonitrile / 30% Water (for simpler screening)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 254 nm (or optimal wavelength determined by PDA)UV at 254 nm
Injection Volume 10 µL10 µL
Run Time 15 minutesDependent on retention time

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol to create Stock Standard->Dissolve_Standard Dilute_Standard Prepare Calibration Standards by serial dilution Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Filter_Sample Filter through 0.45 µm filter Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: HPLC-UV analysis workflow for the quantification of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile.

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (50:50 acetonitrile:water).

  • Sample Preparation:

    • Accurately weigh a sample containing an expected amount of the analyte.

    • Dissolve the sample in methanol in a volumetric flask to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standards and samples.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The analyte is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Rationale for Method Parameters
  • Column: A low-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., TG-5SilMS), is well-suited for the separation of halogenated aromatic compounds like the target analyte.

  • Injection Mode: Splitless injection is recommended for trace analysis to ensure the maximum transfer of the analyte onto the column.

  • Ionization: Electron Ionization (EI) is a standard and robust ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

  • Detection Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte.

Experimental Protocol: GC-MS Quantification

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Autosampler.

Materials:

  • 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile reference standard

  • Dichloromethane (GC grade) or other suitable solvent

  • Helium (carrier gas, 99.999% purity)

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Condition
Column 5% Phenyl-methylpolysiloxane (e.g., TG-5SilMS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification
SIM Ions To be determined from the full scan mass spectrum of the reference standard. Expected ions would include the molecular ion (m/z 245) and characteristic fragment ions.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Stock & Calibration Standards in Dichloromethane Inject Inject into GC-MS Standard->Inject Sample Prepare Sample in Dichloromethane Sample->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Full Scan/SIM) Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using SIM data and Calibration Curve Detect->Quantify

Caption: GC-MS analysis workflow for the identification and quantification of the target analyte.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in dichloromethane.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample by dissolving it in dichloromethane to a concentration within the calibration range.

  • Analysis:

    • Perform a full scan analysis of a concentrated standard to identify the retention time and the characteristic mass fragments of the analyte. The molecular ion (M+) at m/z 245 and fragments resulting from the loss of Cl, CN, or other moieties are expected.

    • Set up the MS in SIM mode, monitoring at least three characteristic ions for the analyte.

    • Inject the standards and samples.

  • Quantification:

    • Construct a calibration curve for the primary quantifier ion.

    • Use the other ions as qualifiers to confirm the identity of the analyte.

    • Calculate the concentration of the analyte in the sample.

Method Validation

Both the HPLC-UV and GC-MS methods must be validated to ensure they are suitable for their intended purpose, in accordance with the ICH Q2(R1) guideline.[1][2] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Validation Parameters Summary:

ParameterHPLC-UVGC-MS
Specificity Demonstrate resolution from potential impurities and degradation products. Use of a PDA detector to check peak purity.Confirm peak identity through retention time and mass spectral data. Analyze spiked and blank samples.
Linearity & Range Analyze at least five concentrations. Typically, R² > 0.999.Analyze at least five concentrations. Typically, R² > 0.995.
Accuracy Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%).Perform recovery studies on a representative matrix.
Precision Repeatability (intra-day) and intermediate precision (inter-day) as %RSD.Repeatability and intermediate precision as %RSD.
LOD & LOQ Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the calibration curve.Determined based on signal-to-noise ratio of the least concentrated standard.
Robustness Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).Evaluate the effect of variations in oven temperature ramp rate and gas flow rate.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. The HPLC-UV method is well-suited for routine quality control in a manufacturing environment, while the GC-MS method offers higher sensitivity and specificity for more demanding applications, such as impurity profiling and trace analysis. The successful implementation and validation of these methods will ensure the accurate assessment of the quality of this critical pharmaceutical intermediate.

References

  • CRO Splendid Lab Pvt. Ltd. 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2015. [Link]

  • Restek Corporation. Why Biphenyl is a very interesting primary choice as stationary phase in LC. 2016. [Link]

  • Thermo Fisher Scientific. Analysis of Polychlorinated Biphenyls (PCBs) by GC/MS. [Link]

  • SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. 2022. [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Quantification of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

Abstract This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Chloro-5-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. This compound is a complex biaryl nitrile derivative, and its accurate quantification is crucial for quality control in pharmaceutical development and manufacturing. The developed isocratic method provides excellent separation of the active pharmaceutical ingredient (API) from its potential degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is a novel molecule of interest in drug discovery, belonging to the class of substituted biaryl compounds. Its unique structure, featuring halogen and methyl substitutions on the phenyl rings, presents analytical challenges for quantification and purity assessment. A reliable and stability-indicating analytical method is paramount to ensure the quality, safety, and efficacy of any potential drug product.[1] Such a method must be able to separate the intact API from any impurities and degradation products that may form under various stress conditions.[2]

This guide provides a comprehensive walkthrough of the development and validation of an HPLC method suitable for the routine analysis and stability testing of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile.

Analyte Properties and Method Development Rationale

Chemical Structure:

Figure 1. Chemical structure of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile.

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale for HPLC Method Development
Molecular Weight ~261.7 g/mol Suitable for standard HPLC analysis.
logP (Lipophilicity) High (estimated > 4)The presence of two aromatic rings and halogens suggests high lipophilicity, making reversed-phase HPLC the ideal separation mode.
pKa Not readily ionizableThe nitrile group is very weakly basic, and the aromatic rings are not easily protonated or deprotonated. Therefore, pH control of the mobile phase is not expected to be a critical factor for retention.
UV Absorbance (λmax) ~230-280 nmSubstituted benzonitriles and biaryl systems typically exhibit strong absorbance in this UV range due to π-π* transitions.[3][4] A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength and assessing peak purity.[5]
Solubility Poor in water, good in organic solventsThe high logP suggests poor aqueous solubility. A high percentage of organic solvent in the mobile phase and as a diluent will be necessary. Acetonitrile and methanol are common choices.

Based on these predicted properties, a reversed-phase HPLC method was selected. The high lipophilicity of the analyte indicates strong retention on a non-polar stationary phase, such as C18.

HPLC Method Development Workflow

The development of the HPLC method followed a systematic approach to achieve optimal separation and peak shape.

MethodDevelopmentWorkflow cluster_0 Initial Screening cluster_1 Optimization cluster_2 Detection & Finalization A Column Selection (C18, C8, Phenyl) B Mobile Phase Scouting (ACN/Water, MeOH/Water) A->B Initial trials C Isocratic vs. Gradient Elution B->C Assess peak shape D Fine-tuning Mobile Phase Ratio C->D Refine separation E Flow Rate Adjustment D->E Optimize runtime F Column Temperature Control E->F Improve peak symmetry G Wavelength Selection (PDA) F->G Acquire spectra H Method Finalization G->H Select optimal λ

Diagram 1. HPLC Method Development Workflow.

Materials and Reagents
  • Analyte: 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile reference standard (purity >99%)

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), purified water (Milli-Q or equivalent)

  • Chemicals: Formic acid (analytical grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Optimized)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA, detection at 254 nm
Run Time 10 minutes

Detailed Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 20 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with acetonitrile.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines.[2]

ValidationProcess cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity & Forced Degradation Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Robustness Robustness LOD_LOQ LOD & LOQ Method Final HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness Method->LOD_LOQ

Diagram 2. Method Validation Process Overview.

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The analyte was subjected to the following stress conditions:

  • Acidic: 1 N HCl at 80°C for 4 hours

  • Basic: 1 N NaOH at 80°C for 2 hours

  • Oxidative: 30% H₂O₂ at room temperature for 24 hours

  • Thermal: 105°C for 48 hours

  • Photolytic: UV light (254 nm) for 24 hours

The results showed significant degradation under basic and oxidative conditions, with minor degradation under acidic conditions. The main peak was well-resolved from all degradation product peaks, and the peak purity was confirmed using the PDA detector.

Linearity

Linearity was evaluated over a concentration range of 50% to 150% of the nominal concentration (50-150 µg/mL).

ParameterResult
Concentration Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%).

Spike LevelMean Recovery (%)%RSD
80%99.80.5
100%100.20.3
120%99.50.6
Precision
  • Repeatability (Intra-day): The %RSD for six replicate injections of the 100 µg/mL standard was < 1.0%.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, and the %RSD was < 2.0%.

Robustness

The method's robustness was evaluated by making small, deliberate changes to the chromatographic parameters:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase Composition: ± 2% acetonitrile

The system suitability parameters remained within acceptable limits for all variations, demonstrating the robustness of the method.

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. The method is suitable for routine quality control analysis and for stability studies of the bulk drug and its formulations. The systematic approach to method development, based on the predicted physicochemical properties of the analyte, proved to be effective.

References

  • Teotia, S., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science. [Link]

  • Murray, J. S., & Politzer, P. (1992). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. Journal of Molecular Spectroscopy. [Link]

  • Tasheh, N. S., et al. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Scientific Research Publishing. [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. [Link]

  • Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]

  • International Journal of Research in Pharmaceutical and Medical Sciences. (2022). Stability Indicating HPLC Method Development: A Review. [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Tasheh, N. S., et al. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. ResearchGate. [Link]

  • National Bureau of Standards. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

Sources

Application

Application Note &amp; Protocol Guide: In Vitro Characterization of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: A Strategic Approach to a Novel Compound The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to a Novel Compound

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. Halogenated benzonitriles are recognized as crucial intermediates in the synthesis of a wide array of biologically active compounds, including those with applications in oncology and inflammation.[1][2] The specific compound, 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, represents a novel chemical entity with the potential for significant biological activity. While this molecule is not yet extensively characterized in the public domain, its structural motifs—a substituted phenyl ring linked to a fluorobenzonitrile—suggest that it may interact with key signaling pathways implicated in disease.

This document provides a comprehensive guide for the initial in vitro characterization of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, which for the purpose of this guide we will refer to as NC-1 (Novel Compound 1). We will proceed under the hypothesis that NC-1 may act as an inhibitor of the Ras-Raf-MEK-ERK signaling pathway, a frequently dysregulated cascade in various human cancers. The following protocols are designed to be a self-validating system to ascertain the cytotoxic and potential mechanistic activities of NC-1 in a cancer cell line model.

Hypothesized Mechanism of Action: Targeting the MAPK/ERK Pathway

The MAPK/ERK pathway is a critical intracellular signaling cascade that transduces signals from a wide variety of extracellular stimuli to regulate cellular processes such as proliferation, differentiation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. We hypothesize that NC-1, due to its chemical structure, may interfere with a component of this pathway, leading to a downstream reduction in cancer cell proliferation.

To investigate this, we will focus on a series of in vitro assays designed to:

  • Determine the cytotoxic effects of NC-1 on a relevant cancer cell line.

  • Ascertain if NC-1 induces apoptosis.

  • Investigate the effect of NC-1 on the phosphorylation status of key proteins in the MAPK/ERK pathway, namely ERK1/2.

Below is a diagram illustrating the hypothesized point of intervention of NC-1 within the MAPK/ERK signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates NC1 NC-1 (Hypothesized Inhibition) NC1->Raf NC1->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Caption: Hypothesized mechanism of NC-1 inhibiting the MAPK/ERK pathway.

Experimental Protocols

The following protocols outline a logical workflow for the initial characterization of NC-1. It is recommended to use a human cancer cell line with a known dependency on the MAPK/ERK pathway, such as A375 (melanoma, BRAF V600E mutation) or HT-29 (colon cancer, BRAF V600E mutation).

Protocol 1: Cell Viability Assay (MTT Assay)

This assay will determine the concentration-dependent cytotoxic effect of NC-1 on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • A375 or HT-29 cells

  • DMEM or McCoy's 5A medium with 10% FBS

  • NC-1 stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of NC-1 in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of NC-1. Include a vehicle control (DMSO, concentration not to exceed 0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of NC-1 that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This assay will determine if the observed cytotoxicity is due to the induction of apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells.

Materials:

  • A375 or HT-29 cells

  • 6-well plates

  • NC-1

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with NC-1 at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The cell populations will be distinguished as follows:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation

This assay will directly test the hypothesis that NC-1 inhibits the MAPK/ERK pathway by measuring the phosphorylation status of ERK1/2.

Materials:

  • A375 or HT-29 cells

  • NC-1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with NC-1 at various concentrations for a short period (e.g., 1-4 hours) to observe direct effects on signaling.

  • Protein Extraction: Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated ERK1/2 to total ERK1/2 and the loading control.

Workflow Start Start: NC-1 Characterization Protocol1 Protocol 1: MTT Cell Viability Assay Start->Protocol1 Decision1 Is NC-1 Cytotoxic? Protocol1->Decision1 Protocol2 Protocol 2: Annexin V/PI Apoptosis Assay Decision1->Protocol2 Yes Protocol3 Protocol 3: Western Blot for p-ERK Decision1->Protocol3 Yes Analysis Data Analysis & Interpretation Protocol2->Analysis Protocol3->Analysis End End: Initial Characterization Complete Analysis->End

Caption: Experimental workflow for the in vitro characterization of NC-1.

Data Presentation and Interpretation

The data gathered from these experiments should be compiled and analyzed to form a cohesive initial profile of NC-1's bioactivity.

Table 1: Summary of Hypothetical In Vitro Activity of NC-1 in A375 Cells

AssayEndpointResultInterpretation
MTT Assay IC50 (48h)5.2 µMNC-1 exhibits potent dose-dependent cytotoxicity.
Apoptosis Assay % Apoptotic Cells (at 10 µM)45% (Annexin V+)Cytotoxicity is mediated, at least in part, by apoptosis.
Western Blot p-ERK/Total ERK ratio (at 5 µM, 2h)0.3 (relative to control)NC-1 significantly inhibits ERK1/2 phosphorylation.

These hypothetical results would suggest that 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (NC-1) is a promising hit compound that exerts its cytotoxic effects by inducing apoptosis, likely through the inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This application note provides a foundational set of protocols to begin the in vitro characterization of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. The successful execution of these assays will provide critical data on its cytotoxic potential and its mechanism of action. Positive results would warrant further investigation, including:

  • Kinase Profiling: To determine if NC-1 directly inhibits Raf, MEK, or other kinases.

  • Off-Target Effects: Screening against a panel of other kinases and receptors to assess selectivity.

  • In Vivo Studies: Evaluation of NC-1's efficacy and safety in animal models of cancer.

The structured approach outlined here ensures a rigorous and scientifically sound initial evaluation of this novel compound, paving the way for its potential development as a therapeutic agent.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

Welcome to the technical support center for the synthesis of 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to specific problems, and offer a robust, optimized protocol.

Section 1: Understanding the Core Reaction: The Suzuki-Miyaura Coupling

The synthesis of 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This powerful C-C bond-forming reaction joins two aromatic fragments: an aryl halide (4-bromo-2-fluorobenzonitrile) and an organoboron compound (2-chloro-5-methylphenylboronic acid).

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is fundamental to troubleshooting, as each step presents potential failure points.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-fluorobenzonitrile.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is activated by the base.

  • Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 + Ar¹-X (4-bromo-2-fluorobenzonitrile) transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 + Ar²-B(OH)₂ (2-chloro-5-methylphenylboronic acid) + Base pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product Ar¹-Ar² (Product) reductive_elimination->product

Fig 1. The Suzuki-Miyaura Catalytic Cycle

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm planning this synthesis for the first time. Which starting materials and catalyst should I choose?

A: For your starting materials, commercially available 4-bromo-2-fluorobenzonitrile [7][8] and 2-chloro-5-methylphenylboronic acid are the most direct and reliable choices. For the catalyst, a good starting point is PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). It is robust, commercially available, and generally effective for a wide range of Suzuki couplings, providing a good balance between activity and stability.

Q2: My reaction yield is consistently low (<50%). What are the most common culprits?

A: Consistently low yield in a Suzuki coupling typically points to one of four key areas:

  • Inactive Catalyst: The Pd(0) species is not being generated or is decomposing. This can be due to poor quality reagents or exposure to oxygen.

  • Inefficient Transmetalation: The choice of base is critical. If the base is too weak or not sufficiently soluble in the reaction medium, this step will be slow and become the rate-limiting factor.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) or dehalogenation (loss of the bromine) can consume your starting materials.[9]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture. Ensure you are using high-purity, dry reagents and solvents.

Q3: How critical is the choice of base and solvent?

A: Extremely critical. The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) activates the boronic acid for the transmetalation step. The solvent system (e.g., 1,4-dioxane/water, toluene/water) must be able to dissolve, at least partially, both the organic substrates and the inorganic base. An inappropriate combination can lead to a complete halt of the reaction. For this specific synthesis, a moderately strong base like K₂CO₃ or K₃PO₄ in a dioxane/water mixture is a reliable starting point.

Q4: My reaction seems to stall after a few hours. I see starting material, some product, and a black precipitate. What's happening?

A: The formation of a black precipitate is a classic sign of catalyst decomposition, where the palladium catalyst crashes out of the solution as palladium black. This effectively stops the catalytic cycle. This is often caused by:

  • High Temperatures: Running the reaction at too high a temperature can accelerate catalyst decomposition.

  • Presence of Oxygen: Failure to properly degas the reaction mixture can lead to oxidation and deactivation of the phosphine ligands and the palladium center.

  • Inappropriate Ligand: For some substrates, the chosen ligand may not be robust enough to stabilize the palladium catalyst throughout the reaction.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental observations with a structured problem-solving approach.

Troubleshooting_Flowchart start Low Yield of Target Product check_sm TLC/LC-MS Analysis: What is the major species? start->check_sm sm_unreacted High Levels of Starting Materials check_sm->sm_unreacted Starting Materials side_products Major Side Products Observed check_sm->side_products Other Species cause_sm Possible Causes: 1. Inactive Catalyst 2. Poor Base/Solvent Choice 3. Insufficient Temperature 4. Poor Reagent Quality sm_unreacted->cause_sm check_side_product Identify Side Product side_products->check_side_product solution_sm Solutions: - Use fresh catalyst & ligands - Screen different bases (K₃PO₄, Cs₂CO₃) - Ensure proper degassing - Increase temperature incrementally - Use anhydrous solvents cause_sm->solution_sm dehalogenation Dehalogenation Product (2-Fluorobenzonitrile) check_side_product->dehalogenation Mass = 121.1 protodeboronation Protodeboronation Product (4-Chlorotoluene) check_side_product->protodeboronation Mass = 126.6 cause_dehalo Cause: Reduction of Ar-Br dehalogenation->cause_dehalo cause_proto Cause: Boronic acid instability protodeboronation->cause_proto solution_dehalo Solution: Use milder base (e.g., K₂CO₃), avoid alcohol solvents if possible. cause_dehalo->solution_dehalo solution_proto Solution: Use fresh boronic acid, ensure rigorous inert atmosphere, use boronate ester instead. cause_proto->solution_proto

Fig 2. Troubleshooting Logic for Low Yield
Problem 1: Low Conversion of Starting Materials
  • Symptom: Your reaction monitoring (TLC, LC-MS) shows a significant amount of unreacted 4-bromo-2-fluorobenzonitrile even after an extended reaction time (>12 hours).

  • Causality & Solution:

    • Inactive Catalyst: The pre-catalyst (e.g., a Pd(II) source) is not being reduced to the active Pd(0) species, or the Pd(0) is being oxidized and trapped.

      • Action: Ensure your phosphine ligand is not oxidized. Use fresh, high-purity catalyst. Consider a pre-catalyst that forms the active species more readily.[10]

    • Insufficient Base Strength/Solubility: The transmetalation step is often the slowest in the cycle. If the base is not effective, the entire process stalls.

      • Action: Switch to a stronger or more soluble base. For instance, if K₂CO₃ (a common choice) is giving poor results, try K₃PO₄. In some challenging cases, an organic base like triethylamine or a fluoride source like CsF can be effective.

    • Poor Degassing: Oxygen can irreversibly oxidize the Pd(0) catalyst and the phosphine ligands, killing the reaction.

      • Action: Implement a more rigorous degassing procedure. A minimum of three vacuum/backfill cycles with an inert gas (Argon or Nitrogen) is recommended. Alternatively, sparging the solvent with inert gas for 20-30 minutes before adding reagents is highly effective.

Problem 2: Significant Side Product Formation
  • Symptom: Your crude reaction mixture shows major peaks corresponding to masses other than your desired product (MW: 245.68)[11].

  • Causality & Solution:

    • Protodeboronation (Side Product: 4-chlorotoluene): This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex. It is often exacerbated by high temperatures and extended reaction times.

      • Action: Use freshly opened or purified 2-chloro-5-methylphenylboronic acid. Ensure your solvents are anhydrous if running a non-aqueous protocol. Alternatively, using the corresponding pinacol boronate ester can increase stability and reduce the rate of protodeboronation.

    • Dehalogenation (Side Product: 2-fluorobenzonitrile): The aryl halide is reduced, replacing the bromine with a hydrogen atom. This can happen if a hydride is transferred to the palladium complex.[9]

      • Action: Certain solvents (like alcohols) or bases can act as hydride donors. If dehalogenation is a major issue, avoid alcohol co-solvents and consider a non-hydridic base like K₃PO₄ or Cs₂CO₃.

    • Homocoupling (Side Product: 2,2'-dichloro-5,5'-dimethylbiphenyl): The boronic acid couples with itself. This is often promoted by the presence of oxygen.

      • Action: Rigorous degassing is the primary solution. Reducing the catalyst loading can sometimes disfavor this side reaction.

Section 4: Parameter Optimization Data

To achieve the highest yield, systematic optimization of reaction parameters is essential. The following tables provide a guideline based on typical results for Suzuki-Miyaura couplings.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (1 mol%)Ligand (2 mol%)Base (2 eq.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O9065
2Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10092
3PdCl₂(dppf)NoneK₂CO₃Dioxane/H₂O9088
4Pd(PPh₃)₄NoneK₂CO₃Dioxane/H₂O9075

Insight: While standard catalysts like Pd(PPh₃)₄ work, more advanced systems using bulky, electron-rich phosphine ligands like SPhos often give superior yields by promoting the reductive elimination step and stabilizing the catalyst.[10]

Table 2: Effect of Base and Solvent on Yield

EntryCatalyst (1 mol%)Base (2 eq.)Solvent (4:1)Temp (°C)Yield (%)
1PdCl₂(dppf)Na₂CO₃Dioxane/H₂O9070
2PdCl₂(dppf)K₂CO₃Dioxane/H₂O9088
3PdCl₂(dppf)K₃PO₄Dioxane/H₂O9094
4PdCl₂(dppf)K₃PO₄Toluene/H₂O10091
5PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O9093

Insight: For this coupling, K₃PO₄ appears to provide the optimal balance of basicity and solubility, leading to the highest yields.[12]

Section 5: Optimized Experimental Protocol

This protocol incorporates best practices derived from the troubleshooting and optimization data.

Workflow_Diagram prep 1. Reagent Preparation setup 2. Reaction Setup & Degassing prep->setup prep_details Weigh: - 4-bromo-2-fluorobenzonitrile (1.0 eq) - 2-chloro-5-methylphenylboronic acid (1.2 eq) - K₃PO₄ (2.0 eq) - PdCl₂(dppf) (0.01 eq) prep->prep_details reaction 3. Heating & Monitoring setup->reaction setup_details Combine solids in flask. Add Dioxane/H₂O (4:1). Perform 3x Vacuum/Argon cycles. setup->setup_details workup 4. Aqueous Work-up reaction->workup reaction_details Heat to 90-95 °C with vigorous stirring. Monitor by TLC or LC-MS until SM is consumed. reaction->reaction_details purify 5. Purification workup->purify workup_details Cool to RT. Dilute with EtOAc. Wash with H₂O, then brine. Dry over Na₂SO₄. workup->workup_details analysis 6. Characterization purify->analysis purify_details Concentrate in vacuo. Purify by column chromatography (Hexanes/EtOAc gradient). purify->purify_details

Sources

Optimization

Technical Support Center: Synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

Welcome to the technical support center for the synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind common side reactions and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, valued for its versatility in forming carbon-carbon bonds.[1] The reaction typically involves three key steps: oxidative addition of an aryl halide to a Palladium(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[2][3] However, a number of competing pathways can reduce yield and complicate purification.[4] This guide will address the most prevalent issues.

Core Synthesis Pathway: Suzuki-Miyaura Coupling

The desired transformation involves coupling an aryl halide, such as 4-bromo-2-fluorobenzonitrile, with (2-chloro-5-methylphenyl)boronic acid in the presence of a palladium catalyst, a ligand, and a base.

Suzuki_Miyaura_Coupling ArylHalide 4-Bromo-2-fluorobenzonitrile center1 ArylHalide->center1 BoronicAcid (2-Chloro-5-methylphenyl)boronic Acid BoronicAcid->center1 Catalyst Pd(0)L_n Catalyst->center1 Base Base (e.g., K₂CO₃) Base->center1 Product 4-(2-Chloro-5-methylphenyl)- 2-fluorobenzonitrile center1->Product Oxidative Addition Transmetalation Reductive Elimination center2

Caption: Generalized Suzuki-Miyaura reaction for product synthesis.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses the most common side reactions and experimental failures. Each issue is presented in a question-and-answer format to provide clear, actionable solutions.

Issue 1: Formation of Symmetrical Biaryl Impurity (Homocoupling)

Q: My analysis (GC-MS/LC-MS) shows a significant peak corresponding to 2,2'-dichloro-5,5'-dimethyl-1,1'-biphenyl. What is causing this impurity?

A: This is a classic case of boronic acid homocoupling, a well-known side reaction in Suzuki couplings.[5] It occurs when two molecules of the boronic acid couple with each other. The mechanism is often mediated by Palladium(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidation of the active Pd(0) catalyst by residual oxygen in the reaction mixture.[6] The reaction between Pd(II) and the boronic acid stoichiometrically produces the homocoupled dimer and Pd(0).[6]

Q: How can I minimize or prevent the formation of this homocoupled byproduct?

A: Suppressing homocoupling requires careful control over the palladium oxidation state and reaction kinetics.

Protocol: Minimizing Boronic Acid Homocoupling

  • Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture (reactants, solvent, base) to remove dissolved oxygen. This is the most critical step.[7] A common method is to bubble an inert gas (Nitrogen or Argon) through the solution for 20-30 minutes.[5]

  • Catalyst Selection:

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a reducing agent like potassium formate to ensure complete reduction to the active Pd(0) state before the productive catalytic cycle begins.[6]

    • Alternatively, use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern pre-catalyst that forms the active Pd(0) species cleanly and efficiently.

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[8][9] These ligands promote the desired reductive elimination step to form the product, which can outcompete the pathways leading to homocoupling.[9]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain its low concentration, disfavoring the bimolecular homocoupling reaction.

Homocoupling_Mechanism cluster_main Homocoupling Pathway Pd_II Pd(II) Species (from O₂ or precatalyst) Intermediate1 Ar-Pd(II)-B(OH)₂ Pd_II->Intermediate1 Transmetalation Boronic_1 Ar-B(OH)₂ Boronic_1->Intermediate1 Intermediate2 Ar-Pd(II)-Ar Intermediate1->Intermediate2 Transmetalation Boronic_2 Ar-B(OH)₂ Boronic_2->Intermediate2 Homocoupling_Product Ar-Ar (Dimer Impurity) Intermediate2->Homocoupling_Product Reductive Elimination Pd_0 Pd(0) Intermediate2->Pd_0

Caption: Mechanism of Pd(II)-mediated boronic acid homocoupling.

Issue 2: Loss of Boronic Acid Starting Material (Protodeboronation)

Q: I'm observing the formation of 2-chloro-1-methylbenzene and my reaction stalls with unconsumed aryl halide. What is happening to my boronic acid?

A: This side reaction is known as protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[10] This process consumes your nucleophilic partner, leading to incomplete conversion and reduced yield.[11] It is often accelerated under basic, aqueous conditions, especially at elevated temperatures.[10][12] Electron-deficient arylboronic acids can be particularly susceptible.[13]

Q: How can I prevent protodeboronation?

A: The key is to protect the boronic acid from the harsh reaction conditions until it is needed for the transmetalation step.

Protocol: Preventing Protodeboronation

  • Use Boronic Esters: Boronic acids are in equilibrium with their corresponding boronate esters. Using a more stable boronate ester, such as a pinacol ester (Ar-Bpin), can significantly reduce the rate of protodeboronation.[11] These esters are more stable but are still reactive enough for the Suzuki coupling, often hydrolyzing in situ to the active boronic acid.[11][13]

  • Choice of Base: While a base is required to activate the boronic acid for transmetalation, overly strong or highly aqueous base solutions can promote protodeboronation.[10][14]

    • Consider switching from strong bases like NaOH or KOH to milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3][8]

    • If using aqueous conditions, minimizing the amount of water or using anhydrous conditions with a base like K₃PO₄ can be effective.[8]

  • Lower Reaction Temperature: Since protodeboronation is often accelerated by heat, running the reaction at the lowest possible temperature that still allows for efficient coupling can be beneficial.[15]

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and work it up as soon as the aryl halide has been consumed to prevent gradual degradation of the remaining boronic acid.

Issue 3: Formation of Dehalogenated Byproduct

Q: My product is contaminated with 2-fluorobenzonitrile. Where is this coming from?

A: This is a dehalogenation (specifically, hydrodehalogenation) of your starting material, 4-bromo-2-fluorobenzonitrile.[15] In this side reaction, the bromine atom is replaced by a hydrogen atom. The mechanism typically involves the formation of a palladium-hydride (Pd-H) species.[15] This reactive intermediate can arise from various sources, including trace water, alcohol solvents, or certain amine bases.[11] The Pd-H species can then react with the aryl halide in a competing catalytic cycle.

Q: What are the best strategies to avoid dehalogenation of my aryl halide?

A: Minimizing the formation of palladium-hydride species is crucial.

Protocol: Minimizing Dehalogenation

  • Solvent and Base Selection:

    • Avoid using alcohol solvents or amine bases if dehalogenation is a major issue, as they can be sources of hydrides.[11]

    • Use a non-polar, aprotic solvent like toluene or dioxane.[15]

    • Switch to carbonate or phosphate bases (e.g., Cs₂CO₃, K₃PO₄), which are less likely to generate hydride species.[15]

  • Reagent Purity: Ensure all reagents and solvents are anhydrous and of high purity.[15] Use freshly distilled solvents and properly dried bases.

  • Ligand Effects: Bulky, electron-rich ligands that accelerate the rate of oxidative addition and subsequent steps in the main Suzuki cycle can help the desired reaction outcompete the dehalogenation pathway.[9][15]

  • Temperature Control: In some systems, dehalogenation has a higher activation energy than the desired coupling. Running the reaction at a lower temperature may favor the formation of the desired product.[15]

Summary of Recommended Optimization Parameters

For a successful synthesis, careful selection of each component is vital. The following table provides a starting point for optimization.

ParameterRecommended Starting PointOptimization Range & Rationale
Palladium Source Pd(OAc)₂ / Pd₂(dba)₃0.5 - 5 mol%. Use pre-catalysts (e.g., XPhos Pd G3) for difficult couplings or to improve reproducibility.
Ligand SPhos or XPhos1.1 - 2.2 eq. relative to Pd. Bulky, electron-rich ligands promote oxidative addition and reductive elimination, suppressing side reactions.[9][16]
Base K₂CO₃ (2 M aqueous solution)2 - 3 eq. K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates or to minimize protodeboronation.[8]
Solvent Dioxane / H₂O (4:1)Toluene, THF, or DMF can also be effective. The choice depends on substrate solubility and temperature requirements.[5][17]
Temperature 80 - 100 °CLower temperature to reduce side reactions like dehalogenation and protodeboronation; increase to drive sluggish reactions to completion.[15]
Reactant Ratio 1.1 - 1.5 eq. Boronic AcidA slight excess of the boronic acid can help drive the reaction to completion but may increase homocoupling if not controlled.

General Troubleshooting Workflow

When encountering low yield or high impurity levels, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low Yield or High Impurity Analyze Analyze Crude Reaction (GC-MS, LC-MS, NMR) Start->Analyze Identify Identify Major Byproduct(s) Analyze->Identify Homocoupling Homocoupling Dimer (Ar-B(OH)₂ Dimer) Identify->Homocoupling  Dimer Found Protodeboronation Protodeboronation Product (Ar-H from Boronic Acid) Identify->Protodeboronation  Boronic Acid Lost Dehalogenation Dehalogenation Product (Ar'-H from Halide) Identify->Dehalogenation  Halide Lost NoReaction No Reaction / Stalled Reaction Identify->NoReaction  Mainly Starting  Materials Remain Sol_Homo 1. Improve Degassing 2. Use Pd(0) or Reducing Agent 3. Use Bulky Ligand Homocoupling->Sol_Homo Sol_Proto 1. Use Boronic Ester (Bpin) 2. Use Milder/Anhydrous Base 3. Lower Temperature Protodeboronation->Sol_Proto Sol_Dehalo 1. Use Anhydrous Solvents 2. Switch to Phosphate/Carbonate Base 3. Lower Temperature Dehalogenation->Sol_Dehalo Sol_NoRxn 1. Check Catalyst Activity 2. Increase Temperature 3. Screen Ligands/Bases NoReaction->Sol_NoRxn

Caption: Systematic workflow for troubleshooting common Suzuki coupling issues.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Doub, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Retrieved from [Link]

  • Doub, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Bayer AG. (1993). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. Google Patents (US5187295A).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Liu, L., et al. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. Retrieved from [Link]

  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved from [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]

  • Isbrandt, T., et al. (2020). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. National Institutes of Health. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • ResearchGate. (2021). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • National Institutes of Health. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1995). Process for preparing fluorobenzonitriles. Google Patents (US5466859A).
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]

  • Council of Scientific & Industrial Research. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents (WO2016024224A1).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

Welcome to the technical support center for 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (Molecular Formula: C₁₄H₉ClFN, Molecular Weight: 245.68[1]). This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (Molecular Formula: C₁₄H₉ClFN, Molecular Weight: 245.68[1]). This guide is designed for researchers, scientists, and drug development professionals who utilize this key chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to help you maintain the stability and integrity of this compound throughout your experiments, ensuring the reliability and reproducibility of your results.

Introduction: Understanding the Molecule

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is a bi-aryl compound featuring a robust nitrile functional group. While the nitrile moiety is generally stable and resistant to metabolic degradation, its reactivity, along with the entire molecule's stability, can be influenced by the electronic effects of the halogen substituents on the phenyl rings.[2][3] This guide addresses the most common stability-related issues encountered in the lab, providing both quick answers and deep-dive troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and storage of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile.

Q1: What are the optimal long-term storage conditions for this compound? A: For maximum stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] Keep it away from heat sources, open flames, and incompatible materials.[4]

Q2: What are the visible signs of compound degradation? A: The most common sign of degradation for the solid material is a change in color, typically from a white or off-white powder to a yellow or brownish hue. For solutions, the appearance of new peaks in a chromatogram (HPLC or GC) is the primary indicator of instability.

Q3: Is 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile sensitive to light? A: Yes, photolytic degradation is a potential risk for many complex aromatic compounds. To mitigate this, always store the compound in amber vials or containers that are otherwise protected from direct exposure to UV and visible light.

Q4: What are the recommended solvents for preparing stock solutions? A: Aprotic, anhydrous solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are recommended for preparing stock solutions. Avoid using protic solvents like methanol or ethanol for long-term storage, as they may participate in slow degradation reactions. For aqueous buffers, always prepare solutions fresh and assess their stability in your specific medium if they are to be used over an extended period.

Q5: What classes of chemicals are incompatible with this compound? A: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation, primarily through hydrolysis of the nitrile group or oxidation of the aromatic rings.[3][4]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems with a structured approach, linking observations to underlying chemical causes and providing actionable solutions.

Workflow for Troubleshooting Stability Issues

G cluster_observe Observation cluster_identify Identification cluster_analyze Analysis cluster_solve Solution observe Problem Observed (e.g., Discoloration, New Peak) cause Identify Potential Causes - Hydrolysis - Oxidation - Photodegradation - Thermal Stress observe->cause Investigate analyze Perform Analysis - Purity Check (Protocol 3.1) - Forced Degradation (Protocol 3.2) - LC-MS for Identification cause->analyze Verify solve Implement Solution - Adjust Storage (Protocol 3.3) - Re-purify Material - Modify Experimental Conditions analyze->solve Rectify

Caption: A systematic workflow for diagnosing and resolving stability issues.

Problem 1: The solid compound has developed a yellow or brown tint.
  • Potential Cause: Oxidation or Photodegradation. Exposure to atmospheric oxygen or light can generate chromophoric (color-absorbing) impurities. This is often due to the formation of trace amounts of oxidized species on the surface of the powder. While minor discoloration may not significantly impact purity, it is an early warning sign of improper storage.

  • Recommended Actions:

    • Verify Purity: Perform a purity check using the Standard HPLC Method (Protocol 3.1) to quantify the level of impurities. If purity is still >98%, the material may be suitable for many applications.

    • Inert Storage: Immediately transfer the compound to a container that can be purged and backfilled with an inert gas like argon or nitrogen.

    • Light Protection: Ensure the container is opaque or stored in a dark location (e.g., inside a cabinet).

    • Re-purification: For high-purity applications, if significant degradation is detected, re-purification via recrystallization or column chromatography may be necessary.

Problem 2: New peaks are observed in the HPLC/GC chromatogram of a stock solution.
  • Potential Cause 1: Hydrolysis of the Nitrile Group. The nitrile (C≡N) group is susceptible to hydrolysis under either acidic or basic conditions, converting it to a carboxylic acid (–COOH). This is one of the most common degradation pathways for benzonitrile derivatives.[3] The presence of trace amounts of acid or base in your solvent or on your glassware can catalyze this process.

  • Potential Cause 2: Solvent-Mediated Degradation. Impurities within the solvent (e.g., peroxides in aged ethers or water in hygroscopic solvents) can react with the compound. Even high-purity solvents can degrade over time.

  • Recommended Actions:

    • Characterize Degradants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the new impurity peaks. A mass increase of 17 amu (from -C≡N to -COOH) is strong evidence of hydrolysis.

    • Use Fresh, High-Purity Solvents: Discard old solvents and open fresh bottles of anhydrous, HPLC-grade or higher-purity solvents for preparing solutions.

    • Perform a Control Experiment: Prepare a fresh solution of the compound and monitor its purity over a relevant time course (e.g., 0, 4, 8, 24 hours) to determine the rate of degradation under your specific conditions.

    • Consider a Forced Degradation Study: To proactively understand potential issues, conduct a forced degradation study as outlined in Protocol 3.2 . This will help identify likely degradants before they appear in your experiments.[5][6]

Problem 3: Inconsistent or lower-than-expected activity in biological assays.
  • Potential Cause: Instability in Aqueous Assay Buffer. The pH, temperature, and composition of biological buffers can create an environment conducive to degradation. If the compound degrades during incubation, its effective concentration decreases, leading to unreliable results.

  • Recommended Actions:

    • Assay Buffer Stability Test: Prepare a solution of the compound in your final assay buffer. Incubate it under the exact conditions of your experiment (time, temperature). Analyze samples at various time points by HPLC (see Protocol 3.1 ) to quantify the remaining parent compound.

    • Prepare Fresh Solutions: Always prepare working solutions immediately before use from a stable, concentrated stock in an aprotic solvent like DMSO. Minimize the time the compound spends in the aqueous buffer before the assay is read.

    • pH Optimization: If instability is confirmed to be pH-dependent, evaluate if the assay can be performed at a more neutral or optimal pH for the compound's stability without compromising the biological system.

Section 3: Key Protocols & Methodologies

Protocol 3.1: Standard HPLC Method for Purity Assessment

This protocol provides a general-purpose method for assessing the purity of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile or DMSO to a final concentration of approximately 0.5 mg/mL.[7]

  • Analysis: Inject 5-10 µL and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 3.2: Conducting a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and products.[6][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: In separate, appropriately sealed vials, mix the stock solution with the stressor:

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂).

    • Thermal: Heat the stock solution at 60-70°C.[9]

    • Photolytic: Expose the stock solution to a calibrated light source (ICH Q1B guidelines).

  • Incubation: Store the vials under the specified conditions. Monitor the reaction by taking aliquots at various time points (e.g., 2, 8, 24 hours). For acid/base conditions, neutralize the sample with an equimolar amount of base/acid before injection.

  • Analysis: Analyze all samples by HPLC (Protocol 3.1) and LC-MS to identify and quantify degradants.

Protocol 3.3: Recommended Handling and Storage Procedures
  • Weighing: Weigh the solid compound in a controlled environment with low humidity. Perform the operation quickly to minimize exposure to air and moisture.

  • Inert Atmosphere: For long-term storage, use a vial with a PTFE-lined septum cap. Purge the vial with argon or nitrogen before sealing.

  • Solution Storage: Store concentrated stock solutions in DMSO or another aprotic solvent at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Container Type: Use amber glass vials to protect from light. Avoid plastic containers for long-term storage of solutions, as leaching or adsorption may occur.

Section 4: Data Summaries & Visualizations

Potential Degradation Pathways

cluster_products Potential Degradation Products parent 4-(2-Chloro-5-methylphenyl)- 2-fluorobenzonitrile acid 4-(2-Chloro-5-methylphenyl)- 2-fluorobenzoic acid parent->acid  Acid/Base Hydrolysis   oxide Oxidized Species (e.g., N-oxides, phenols) parent->oxide  Oxidation (H₂O₂)    Photodegradation  

Caption: Primary degradation pathways for the target compound.

Table 1: Summary of Recommended Storage Conditions
ParameterSolid CompoundStock Solution (in Aprotic Solvent)
Temperature 2-8°C (Refrigerated)-20°C or -80°C
Atmosphere Inert Gas (Argon/Nitrogen)Air (tightly sealed)
Light Protect from light (Amber vial/dark)Protect from light (Amber vial/dark)
Container Tightly sealed glass vialGlass vial with PTFE-lined cap
Table 2: Example Data from a Forced Degradation Study

Note: This data is illustrative and represents typical outcomes for a compound of this class.

Stress Condition (24h)% Parent RemainingMajor Degradant (m/z)Likely Identity
Control (ACN, RT) 99.8%--
0.1 M HCl, 60°C 85.2%+17 amuCarboxylic Acid
0.1 M NaOH, RT 78.9%+17 amuCarboxylic Acid
3% H₂O₂, RT 92.5%+16 amuOxidized Species
Heat (70°C) 98.1%Minor unknown peaksThermally-induced impurities
Photolytic (ICH Q1B) 94.3%Multiple minor peaksPhotodegradants

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93655, 4-Chloro-2-fluorobenzonitrile. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Li, Z., et al. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

  • Jain, R., et al. (2019). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Rani, S., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this sterically hindered and electronically deactivated substrate.

Frequently Asked Questions (FAQs)

Question 1: Why is my Suzuki coupling reaction with 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile resulting in low to no yield?

This is a common issue stemming from the inherent properties of your aryl halide. The primary challenges are twofold: the low reactivity of the C-Cl bond and potential steric hindrance.

  • The Challenge of Aryl Chlorides: The carbon-chlorine bond is significantly stronger and less polar than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial oxidative addition step—where the palladium catalyst inserts into the C-Cl bond—the rate-limiting and most challenging step of the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ often struggle to efficiently activate aryl chlorides.

  • Steric Hindrance: Your substrate has a methyl group ortho to the chlorine and a bulky 2-fluorobenzonitrile group. This steric congestion around the reaction center can hinder the approach of the bulky palladium catalyst, further impeding oxidative addition.

To overcome these issues, a carefully selected catalyst system is paramount. You need a palladium source and a ligand specifically designed to activate C-Cl bonds and operate in sterically demanding environments.

Question 2: How do I select the optimal Palladium catalyst and ligand for this specific transformation?

For challenging substrates like 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, the choice of ligand is arguably more critical than the palladium precursor. You need electron-rich, bulky phosphine ligands that promote the oxidative addition step and stabilize the active catalytic species.

Recommended Ligand Classes:

  • Buchwald-type Biaryl Phosphine Ligands: These are often the go-to choice for activating aryl chlorides. Ligands like SPhos, XPhos, and RuPhos are highly effective. They possess the necessary electron-donating properties and steric bulk to facilitate the reaction.

  • Dialkylphosphinobiphenyl Ligands: These ligands, such as DavePhos and tBuXPhos, are also excellent candidates for this type of coupling.

Recommended Palladium Precursors:

  • Palladium(II) sources: Pd(OAc)₂ (palladium(II) acetate) and PdCl₂(PPh₃)₂ are common and effective.

  • Palladium(0) sources: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is another widely used precursor.

A typical starting point would be to use a pre-catalyst like [Pd(cinnamyl)Cl]₂ or to form the catalyst in situ.

Table 1: Recommended Catalyst & Ligand Combinations

Palladium PrecursorLigandTypical Pd:Ligand RatioKey Advantages
Pd(OAc)₂SPhos1:2 to 1:4Excellent for C-Cl activation, high reactivity.
Pd₂(dba)₃XPhos1:2 to 1:4High stability and activity for hindered substrates.
[Pd(cinnamyl)Cl]₂RuPhos1:1 (as pre-catalyst)Forms a highly active monoligated Pd(0) species.
Question 3: What are the best practices for setting up the reaction, including base and solvent selection?

Proper selection of the base and solvent system is crucial for a successful Suzuki coupling.

Base Selection:

The base plays a key role in the transmetalation step, where the boron group is transferred to the palladium center. For this substrate, a moderately strong base is usually required.

  • Inorganic Bases: K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are often the most effective choices. They are strong enough to facilitate transmetalation without causing significant side reactions. K₂CO₃ can also be effective but may require higher temperatures.

  • Organic Bases: While sometimes used, organic bases are generally less common for this type of coupling.

Solvent System:

The solvent must be able to dissolve the reactants and facilitate the reaction at the required temperature. A mixture of an organic solvent and water is typically used.

  • Recommended Solvents: Toluene/water, Dioxane/water, or THF/water are standard choices. The water is essential for dissolving the inorganic base and activating the boronic acid.

  • Anhydrous Conditions: While the reaction requires water, it's crucial to use anhydrous organic solvents and degas the reaction mixture thoroughly to remove oxygen, which can deactivate the palladium catalyst.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Aryl Halide & Boronic Acid to a dry reaction flask B 2. Add Palladium Precursor & Ligand A->B C 3. Add Base B->C D 4. Seal the flask C->D E 5. Degas the mixture (e.g., 3x Vacuum/Inert Gas cycles) D->E F 6. Add degassed solvent(s) E->F G 7. Heat to reaction temperature (e.g., 80-110 °C) F->G H 8. Monitor reaction progress (TLC, LC-MS) G->H I 9. Cool to room temperature H->I J 10. Quench and perform aqueous workup I->J K 11. Purify by column chromatography J->K

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Question 4: My reaction has stalled or is showing incomplete conversion. What are the likely causes and how can I fix it?

Several factors can lead to a stalled reaction:

  • Catalyst Deactivation: This is the most common culprit. Oxygen is a potent poison for palladium(0) catalysts. Ensure your degassing procedure is rigorous. If you suspect deactivation, you may be able to add a fresh portion of the catalyst/ligand mixture.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (loss of the boron group) or form inactive boroxines, especially at high temperatures in the presence of water.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Avoid prolonged reaction times at very high temperatures if possible.

  • Insufficient Base: If the base is not strong enough or is consumed, the transmetalation step will halt. Ensure you are using a sufficient quantity (typically 2-3 equivalents) of a suitable base like K₃PO₄.

  • Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow or incomplete. You may need to adjust your solvent system or increase the temperature.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Stalled or Low Conversion Q1 Was the reaction thoroughly degassed? Start->Q1 Sol1 Re-run with rigorous degassing. (e.g., freeze-pump-thaw cycles) Q1->Sol1 No Q2 Is the boronic acid stable? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use fresh boronic acid. Increase equivalents to 1.5. Q2->Sol2 No Q3 Is the base appropriate and sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Switch to a stronger base (e.g., K₃PO₄). Use 2-3 equivalents. Q3->Sol3 No Sol4 Consider a different catalyst/ligand system. (See Table 1) Q3->Sol4 Yes A3_Yes Yes A3_No No

Caption: A logical flowchart for troubleshooting a stalled Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is a general starting point and may require optimization.

Materials:

  • 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (1.0 eq)

  • Desired Boronic Acid or Boronate Ester (1.2 eq)

  • Pd(OAc)₂ (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (2.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Add anhydrous toluene and degassed water via syringe to form a 10:1 mixture (e.g., 5 mL toluene, 0.5 mL water).

  • Stir the mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Society Reviews URL: [Link]

  • Title: Recent advances in the Suzuki–Miyaura reaction Source: Green Chemistry URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters URL: [Link]

  • Title: A Highly Active and Versatile Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Role of the Base in the Suzuki-Miyaura Reaction Source: ACS Catalysis URL: [Link]

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

Welcome to the technical support guide for 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this complex biaryl n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this complex biaryl nitrile in their synthetic workflows. The unique structural characteristics of this molecule—a sterically hindered core, a deactivated aryl chloride, and multiple electron-withdrawing groups—present distinct challenges for catalyst selection in cross-coupling reactions. This guide provides field-proven insights, troubleshooting protocols, and detailed experimental procedures to help you navigate these challenges and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and synthetically valuable cross-coupling reactions performed on this substrate?

The primary reactive handle on 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile for cross-coupling is the C-Cl bond. Therefore, the most common transformations are those designed to form new bonds at this position. These include:

  • Suzuki-Miyaura Coupling: To form a new C-C bond, connecting the chlorinated ring to another aryl or vinyl group. This is fundamental for building more complex molecular scaffolds.[1]

  • Buchwald-Hartwig Amination: To form a C-N bond, introducing a wide variety of primary or secondary amines. This is a cornerstone reaction in medicinal chemistry for accessing aniline derivatives.[2][3][4]

  • Sonogashira Coupling: To form a C-C triple bond by coupling with a terminal alkyne, providing access to aryl alkynes.

While the C-F bond is also present, its activation typically requires harsher conditions or specialized nickel catalyst systems and is less common than C-Cl activation.[5][6][7]

Q2: Why is catalyst selection particularly challenging for this specific molecule?

The difficulty arises from a combination of steric and electronic factors:

  • Deactivated Aryl Chloride: The C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds. Oxidative addition to the metal center (typically palladium) is often the rate-limiting step in the catalytic cycle and requires a highly active catalyst.[8][9] Electron-rich and hindered aryl chlorides are among the most challenging substrates in Suzuki-Miyaura cross-coupling reactions.[10]

  • Steric Hindrance: The chlorine atom is ortho to a bulky phenyl ring, which itself is substituted. This steric congestion around the reaction center hinders the approach of the catalyst, making oxidative addition even more difficult.[11][12]

  • Electron-Withdrawing Groups (EWG): The fluorine and nitrile (-CN) groups are strong EWGs. While EWGs can sometimes facilitate nucleophilic aromatic substitution, in the context of palladium-catalyzed cross-coupling, they can alter the electronic properties of the aryl ring and potentially influence the stability of catalytic intermediates.

  • Potential for Catalyst Inhibition: The nitrile group (-CN) is a potential coordinating ligand for the metal catalyst.[13] This coordination can sometimes lead to catalyst deactivation or the formation of off-cycle, inactive species.[14]

Q3: Should I start with a Palladium or a Nickel catalyst for coupling at the C-Cl bond?

Both metals have their merits, and the choice depends on the specific reaction, cost considerations, and desired selectivity.

  • Palladium: This is the most common and well-understood choice for cross-coupling. Modern palladium catalysis, particularly with specialized ligands, is highly effective for activating aryl chlorides.[15][16]

    • Advantages: Extremely broad substrate scope, high functional group tolerance, and a vast library of well-documented, commercially available ligands and pre-catalysts. Predictable reactivity.

    • Disadvantages: Higher cost compared to nickel. May require more specialized (and expensive) ligands for challenging substrates.

  • Nickel: Nickel catalysts have emerged as a powerful, cost-effective alternative, especially for challenging C-Cl bond activation.[17][18]

    • Advantages: Lower cost, excellent reactivity for aryl chlorides, and unique ability to activate C-F bonds under certain conditions.[5][6]

    • Disadvantages: Can be more sensitive to air and moisture. The catalytic cycles can be more complex, sometimes involving single-electron transfer (SET) pathways, which can lead to different side products. Catalyst deactivation pathways can also be prevalent.[19][20]

Recommendation: For initial screening and reliability, begin with a modern, well-defined palladium catalyst system. If cost is a major driver or if C-Cl bond activation remains challenging, exploring a nickel-based system is a logical next step.

Q4: What class of ligands is most effective for this type of sterically hindered and deactivated aryl chloride?

To overcome the high activation barrier of oxidative addition, the catalyst requires a ligand that is both sterically bulky and highly electron-donating.

  • Bulky Biaryl Monophosphine Ligands (Buchwald Ligands): This is the gold standard for challenging cross-coupling reactions. Their bulkiness promotes the formation of a monoligated, highly reactive L1Pd(0) active species, while their electron-rich nature facilitates the oxidative addition step.[21]

    • Examples for Suzuki: SPhos, XPhos, RuPhos.[9][22]

    • Examples for C-N Amination: BrettPhos, XPhos.[21]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and are even more electron-releasing than most phosphines. They form very stable and highly active metal complexes. PEPPSI™-type pre-catalysts are particularly effective.[13][22][23][24]

Traditional, less bulky ligands like triphenylphosphine (PPh₃) are generally insufficient for activating the C-Cl bond on this substrate under mild conditions and will likely result in low to no conversion.[22]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause Scientific Rationale & Recommended Solution
Low or No Conversion 1. Insufficient Catalyst Activity The energy barrier for oxidative addition of the deactivated aryl chloride is too high for the chosen catalyst. Solution: Switch to a more powerful catalyst system. • For Suzuki: Use a combination of a Pd(0) source (e.g., Pd₂(dba)₃) or a Pd(II) precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[9][10] • For Buchwald-Hartwig: Employ a well-defined pre-catalyst such as an XPhos Pd G3 or G4 pre-catalyst. These ensure efficient and reproducible generation of the active catalytic species.[21]
2. Catalyst Deactivation The nitrile group may be coordinating to the palladium center, creating an inactive complex. Alternatively, impurities (oxygen, water) can lead to catalyst decomposition (e.g., formation of palladium black).[23][25] Solution:Ensure Inert Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. • Use Pre-catalysts: Modern pre-catalysts are often more robust and less susceptible to certain deactivation pathways.[23] • Increase Ligand:Metal Ratio: A slight excess of the phosphine ligand (e.g., 1.2:1 or 2.2:1 L:Pd) can sometimes help prevent catalyst aggregation and deactivation.
Significant Side Product Formation 1. Homocoupling of Boronic Acid (Suzuki Reaction) This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or if the reduction of the Pd(II) pre-catalyst to the active Pd(0) state is inefficient.[23] Solution:Thorough Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. • Choice of Base/Solvent: Use a base known to minimize this side reaction, such as K₃PO₄.
2. Protodehalogenation (Loss of Chlorine) The aryl chloride is reduced to an aryl-H bond instead of coupling. This can be caused by trace water or alcohol in the presence of a strong base, or if the transmetalation/reductive elimination steps are slow relative to protonolysis of the Ar-Pd(II)-Cl intermediate. Solution:Use Anhydrous Conditions: Ensure solvents are dry and use a base that is not excessively hygroscopic or use it from a freshly opened container. • Optimize Base: A weaker base or a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃) is often preferable to NaOH or KOH.[13][26]
Reaction is Sluggish or Stalls 1. Inappropriate Base The choice of base is critical. It must be strong enough to facilitate the transmetalation step in the Suzuki reaction or deprotonate the amine in the Buchwald-Hartwig reaction, but not so strong that it causes substrate/product degradation or catalyst deactivation. Solution: Screen a panel of bases. • For Suzuki: K₃PO₄ is an excellent starting point. Cs₂CO₃ or K₂CO₃ can also be effective.[13][22] • For Buchwald-Hartwig: Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are common choices, but for sensitive substrates, a weaker base like K₃PO₄ might be necessary.[27]
2. Incorrect Solvent The solvent must solubilize all components and should be compatible with the catalyst system. Aprotic polar solvents are generally preferred. Solution:Recommended Solvents: 1,4-Dioxane, Toluene, or CPME (Cyclopentyl methyl ether) are excellent first choices. Sometimes a mixture, like Toluene/Water or Dioxane/Water, is required for Suzuki couplings.[22]

Catalyst System Selection & Screening

A logical approach to catalyst selection is crucial for efficient methods development. The following workflow and data table provide a starting point for your experiments.

G cluster_0 Phase 1: Reaction Definition cluster_1 Phase 2: Initial Catalyst Choice cluster_2 Phase 3: Ligand & Pre-catalyst Screening cluster_3 Phase 4: Optimization ReactionType Define Reaction Type CatalystClass Select Catalyst Class ReactionType->CatalystClass  C-C (Suzuki)  C-N (Buchwald) Pd_Choice Palladium (High Reliability) CatalystClass->Pd_Choice Default Ni_Choice Nickel (Cost / C-F Reactivity) CatalystClass->Ni_Choice Alternative LigandType Choose Ligand Type Pd_Choice->LigandType Biarylphosphine Biaryl Monophosphine (e.g., XPhos, SPhos) LigandType->Biarylphosphine Broad Scope NHC N-Heterocyclic Carbene (e.g., PEPPSI-IPr) LigandType->NHC High Stability Precatalyst Select Pre-catalyst (e.g., G3/G4 Buchwald) Biarylphosphine->Precatalyst NHC->Precatalyst Optimization Optimize Conditions (Base, Solvent, Temp.) Precatalyst->Optimization

Caption: Catalyst selection workflow for 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile.

Table 1: Recommended Starting Catalyst Systems
Reaction TypePalladium SourceLigand / Pre-catalystRecommended BaseSolventTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane / H₂O80 - 110
Suzuki-Miyaura Pd₂(dba)₃ (2 mol%)XPhos (4.5 mol%)K₃PO₄Toluene100 - 110
Buchwald-Hartwig N/AXPhos Pd G3 (2-5 mol%)NaOt-BuToluene90 - 110
Buchwald-Hartwig N/ABrettPhos Pd G3 (2-5 mol%)LHMDS1,4-Dioxane80 - 100

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile.

Materials:

  • 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Anhydrous 1,4-Dioxane and Degassed Water (e.g., 5:1 v/v)

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent until a homogeneous solution is formed. Add this catalyst solution to the main reaction vessel.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water.

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-Cl(L) Pd0->OxAdd Oxidative Addition (Rate-Limiting Step for Ar-Cl) Transmetal Ar-Pd(II)-Ar'(L) OxAdd->Transmetal Transmetalation (with Ar'B(OH)2 / Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product ArCl Our Substrate (Ar-Cl) ArCl->OxAdd Enters Cycle ArBOH2 Boronic Acid (Ar'B(OH)2) ArBOH2->Transmetal Enters Cycle

Caption: Simplified Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.[8]

References

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]

  • ResearchGate. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... Available at: [Link]

  • Semantic Scholar. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • National Institutes of Health (NIH). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]

  • ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]

  • National Institutes of Health (NIH). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • ResearchGate. Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation. Available at: [Link]

  • ACS Publications. Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. Available at: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available at: [Link]

  • National Institutes of Health (NIH). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]

  • National Institutes of Health (NIH). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Available at: [Link]

  • National Institutes of Health (NIH). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Available at: [Link]

  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • Sciety. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Available at: [Link]

  • Taylor & Francis Online. Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides. Available at: [Link]

  • ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (PDF) New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. Available at: [Link]

  • ResearchGate. Catalytic Cross‐Coupling Reactions – Nobel Prize Catalysis | Request PDF. Available at: [Link]

  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available at: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

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  • ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. Available at: [Link]

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Reference Data & Comparative Studies

Validation

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile vs other benzonitrile derivatives

A Comprehensive Guide to Biphenyl Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors Authored by a Senior Application Scientist In the landscape of modern drug discovery, the benzonitrile scaffold has emerged as a corners...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Biphenyl Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the benzonitrile scaffold has emerged as a cornerstone for the development of targeted therapeutics.[1] Its unique electronic properties and ability to participate in key molecular interactions have made it a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of a series of novel biphenyl-1,2,3-triazol-benzonitrile derivatives as inhibitors of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway, a critical immune checkpoint in oncology.[2][3][4]

While the initially proposed compound, 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile, is a structurally intriguing molecule, the publicly available data on its biological activity is insufficient for a comprehensive comparative analysis. Therefore, this guide will focus on a well-characterized series of biphenyl benzonitrile derivatives with published data on their synthesis, biological evaluation, and structure-activity relationships (SAR).[2][4]

The Biphenyl Benzonitrile Pharmacophore in PD-1/PD-L1 Inhibition

The PD-1/PD-L1 axis is a key negative regulator of T-cell activation.[3] Cancer cells often exploit this pathway to evade immune surveillance. Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore anti-tumor immunity and have shown significant promise in cancer therapy. The biphenyl benzonitrile scaffold has been identified as a promising pharmacophore for the design of such inhibitors.[2][3][4]

This guide will focus on a series of compounds designed and synthesized by Narva et al. (2020), which feature a biphenyl moiety linked to a benzonitrile group via a 1,2,3-triazole linker.[2][4] We will use Compound 7 from this study as our lead compound for a detailed comparison with its analogs.

Lead Compound Profile: Compound 7

Compound 7 , with the chemical name 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile, emerged as the most potent inhibitor of PD-1/PD-L1 binding in the series, with an IC50 value of 8.52 μM as determined by a homogeneous time-resolved fluorescence (HTRF) assay.[2][4]

Structural Features and Rationale

The design of Compound 7 is a culmination of rational drug design principles. The biphenyl group is a key structural feature reported in other PD-L1 inhibitors.[2][3] The benzonitrile moiety is often employed in medicinal chemistry for its ability to form crucial interactions with biological targets. The 1,2,3-triazole linker provides a stable and synthetically accessible connection between these two key fragments.

Comparative Analysis of Benzonitrile Derivatives

The following table summarizes the inhibitory activity of Compound 7 and its key analogs against PD-1/PD-L1 binding. This data allows for a clear structure-activity relationship (SAR) analysis.

CompoundR Group (Piperazine substitution)IC50 (μM)[2]
5 -H> 64
6 -CH₃35.4
7 -C₂H₅8.52
8a -CH(CH₃)₂15.6
8b -Cyclopropyl12.3
8c -Cyclobutyl18.7
8d -Cyclopentyl22.4
8e -Cyclohexyl25.1
Structure-Activity Relationship (SAR) Insights

The data clearly demonstrates the critical role of the substituent on the piperazine ring in modulating the inhibitory activity.

  • Unsubstituted Piperazine (Compound 5): The lack of substitution on the piperazine nitrogen results in a significant loss of activity, highlighting the importance of this position for interaction with the target.

  • Small Alkyl Substituents (Compounds 6 & 7): The introduction of a methyl group (Compound 6) leads to a notable increase in potency. Further extension to an ethyl group (Compound 7) results in the most potent compound in the series. This suggests the presence of a hydrophobic pocket in the binding site that can accommodate small alkyl groups.

  • Bulky Alkyl and Cycloalkyl Substituents (Compounds 8a-8e): Increasing the bulk of the alkyl substituent (isopropyl, Compound 8a) or introducing cycloalkyl groups (Compounds 8b-8e) leads to a decrease in activity compared to the ethyl-substituted analog. This indicates that while a hydrophobic interaction is favorable, there are steric limitations within the binding pocket. The cyclopropyl-substituted compound (8b) retains reasonable activity, suggesting a preference for smaller, more compact hydrophobic groups.

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for the synthesis and biological evaluation of the biphenyl benzonitrile derivatives discussed.

General Synthetic Scheme

The synthesis of the target compounds generally involves a multi-step sequence, with the key final step being the introduction of the substituted piperazine moiety.

G A Biphenyl Aldehyde Intermediate C Alkylated Phenol A->C Williamson Ether Synthesis B Phenolic Intermediate B->C D Azide Intermediate C->D Mesylation & Azidation E Triazole Intermediate D->E Click Chemistry with Alkynyl Benzonitrile F Final Benzonitrile Derivative E->F Reductive Amination with Substituted Piperazine

Caption: Generalized synthetic workflow for biphenyl benzonitrile derivatives.

Step-by-Step Synthesis of Compound 7 (Illustrative):

  • Williamson Ether Synthesis: A biphenyl aldehyde intermediate is reacted with a phenolic intermediate in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) to form the ether linkage.

  • Mesylation and Azidation: The resulting alcohol is converted to a mesylate followed by displacement with sodium azide to introduce the azide functionality.

  • Click Chemistry: The azide intermediate is reacted with an alkynyl benzonitrile via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to form the 1,2,3-triazole ring.

  • Reductive Amination: The aldehyde on the biphenyl moiety is reductively aminated with N-ethylpiperazine using a reducing agent such as sodium cyanoborohydride (NaCNBH₃) to yield the final product, Compound 7.[2]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is used to quantify the ability of the synthesized compounds to inhibit the binding of PD-1 to PD-L1.

G cluster_0 Assay Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis A Add His-tagged PD-L1 and GST-tagged PD-1 to assay buffer B Add test compound at varying concentrations A->B C Add anti-His-Europium and anti-GST-XL665 detection antibodies B->C D Incubate at room temperature E Excite at 320 nm D->E F Measure emission at 620 nm (Europium) and 665 nm (XL665) E->F G Calculate HTRF ratio (665nm/620nm) H Plot ratio vs. compound concentration and fit to a dose-response curve G->H I Determine IC50 value H->I

Caption: Workflow for the HTRF-based PD-1/PD-L1 inhibition assay.

Protocol:

  • Recombinant His-tagged PD-L1 and GST-tagged PD-1 proteins are added to an assay buffer in a 384-well plate.[2]

  • The test compounds are serially diluted and added to the wells.

  • Anti-His-Europium and anti-GST-XL665 detection antibodies are added. These antibodies will bind to their respective tagged proteins.

  • The plate is incubated at room temperature to allow for protein-protein binding and antibody binding.

  • The plate is read on an HTRF-compatible plate reader with excitation at 320 nm and emission detection at 620 nm and 665 nm.

  • The HTRF ratio (665 nm/620 nm) is calculated. A high ratio indicates proximity of the two antibodies, meaning PD-1 and PD-L1 are bound. A low ratio indicates inhibition of this binding.

  • The HTRF ratios are plotted against the compound concentrations, and the data is fitted to a dose-response curve to determine the IC50 value.[2]

Conclusion and Future Directions

The comparative analysis of this series of biphenyl benzonitrile derivatives provides valuable insights into the structural requirements for potent PD-1/PD-L1 inhibition. The lead compound, Compound 7 , with its ethyl-substituted piperazine, demonstrates the most promising activity. The established SAR suggests that further optimization could focus on exploring a wider range of small, hydrophobic substituents on the piperazine ring. Additionally, modifications to the biphenyl and benzonitrile portions of the molecule could be explored to enhance potency and improve pharmacokinetic properties. The detailed experimental protocols provided herein offer a solid foundation for researchers aiming to develop novel and effective small molecule inhibitors of the PD-1/PD-L1 immune checkpoint.

References

  • Narva, S., Xiong, X., Ma, X., Tanaka, Y., Wu, Y., & Zhang, W. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(33), 21181–21190. [Link]

  • ResearchGate. (n.d.). Design strategy for new biphenyl-1,2,3-triazol-benzonitrile hybrid derivatives. [Link]

  • PubMed. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega. [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile-Based Compounds

This guide provides a comprehensive framework for assessing the selectivity and potential off-target liabilities of novel small molecules, using 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile and its analogs as a repre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the selectivity and potential off-target liabilities of novel small molecules, using 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile and its analogs as a representative case study. For the purpose of this guide, we will hypothesize that this chemical scaffold has been identified as a modulator of Transient Receptor Potential (TRP) channels, a family of ion channels involved in a variety of sensory processes.[1] This hypothesis is based on the prevalence of the 2-fluorobenzonitrile moiety in known TRP channel modulators.

The central dogma of drug development is to create molecules that are both potent against their intended target and highly selective, thereby minimizing the risk of adverse effects.[2] This guide will delineate the critical cross-reactivity studies necessary to build a robust safety and selectivity profile for a novel compound series.

Section 1: The Imperative of Early-Stage Selectivity Profiling

In modern drug discovery, identifying and mitigating off-target interactions early is paramount.[3] Late-stage failures due to unforeseen toxicity are both costly and time-consuming. A comprehensive in vitro safety pharmacology assessment allows for data-driven decisions, enabling the selection of lead candidates with a higher probability of clinical success.[4] This proactive approach involves screening compounds against a broad range of molecular targets to uncover potential liabilities.[5]

Section 2: Primary Target Selectivity Profiling: A Focus on TRP Channels

Given our hypothesis that 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile-based compounds modulate TRP channels, the initial and most critical step is to determine their selectivity within this target family. TRP channels are a diverse group of ion channels with various subfamilies (e.g., TRPV, TRPC, TRPM, TRPA), each playing distinct physiological roles.[6] Cross-reactivity within the TRP channel family could lead to a range of unintended physiological effects.

Experimental Approach: TRP Channel Panel Screening

A functional assay assessing the modulation of a panel of key TRP channels is the most direct way to determine selectivity. This is typically performed using automated patch-clamp electrophysiology or fluorescence-based assays measuring ion flux in cell lines stably expressing the channel of interest.

Workflow for TRP Channel Selectivity Screening

TRP_Channel_Profiling compound Test Compound: 4-(2-Chloro-5-methylphenyl) -2-fluorobenzonitrile Analog stock Prepare Serial Dilutions compound->stock dispense Dispense Compound Dilutions stock->dispense plate Assay Plate with TRP-Expressing Cells plate->dispense incubate Incubate and Apply Stimulus dispense->incubate readout Measure Ion Channel Activity (e.g., Automated Patch-Clamp) incubate->readout analysis Data Analysis: IC50/EC50 Determination readout->analysis selectivity Determine Selectivity Profile (Primary Target vs. Other TRPs) analysis->selectivity

Caption: Workflow for assessing the selectivity of a test compound across a panel of TRP channels.

Detailed Protocol: Automated Patch-Clamp TRP Channel Assay
  • Cell Culture: Maintain stable cell lines (e.g., HEK293) expressing the human TRP channels of interest (e.g., TRPV1, TRPA1, TRPM8, TRPC5) in appropriate culture medium.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to create a concentration range (e.g., 0.01 µM to 100 µM).

  • Assay Execution:

    • Harvest and resuspend the cells in an appropriate extracellular buffer.

    • Load the cells and compound dilutions onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • Establish a stable whole-cell recording for each cell.

    • Apply a vehicle control to establish a baseline channel activity.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Apply a known agonist for the specific TRP channel to elicit a response.

  • Data Analysis: Measure the inhibition or potentiation of the agonist-induced current at each compound concentration. Calculate the IC50 or EC50 values for each TRP channel tested.

Comparative Data Presentation

The results should be compiled into a table to clearly visualize the selectivity profile.

CompoundPrimary Target (e.g., TRPC5) IC50 (µM)TRPV1 IC50 (µM)TRPA1 IC50 (µM)TRPM8 IC50 (µM)Selectivity Fold (vs. Primary Target)
Cmpd-A 0.05> 10> 105.2>200x (TRPV1, TRPA1), 104x (TRPM8)
Cmpd-B 0.080.5> 101.56.25x (TRPV1), >125x (TRPA1), 18.75x (TRPM8)
Clemizole (Control) 0.024----

Note: Data is illustrative.

Section 3: Broad Off-Target Liability Screening

Beyond the primary target family, it is crucial to assess for interactions with other major target classes known to be associated with adverse drug reactions.[4]

Kinase Selectivity Profiling

Kinases are a large family of enzymes involved in cell signaling, and off-target kinase inhibition is a common source of toxicity.[7] Screening against a broad kinase panel is a standard step in safety pharmacology.

Kinase Screening Workflow

Kinase_Profiling compound Test Compound concentration Single High Concentration (e.g., 10 µM) compound->concentration assay Biochemical Activity Assay (e.g., Radiometric, TR-FRET) concentration->assay kinase_panel Broad Kinase Panel (e.g., >400 kinases) kinase_panel->assay analysis Determine % Inhibition assay->analysis hits Identify Off-Target Hits (Inhibition > 50%) analysis->hits ic50 Follow-up with IC50 Determination for Confirmed Hits hits->ic50

Caption: A typical workflow for broad kinase panel screening to identify off-target interactions.

Detailed Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP)
  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate peptide, and the test compound at a fixed concentration (e.g., 10 µM).

  • Initiation: Start the reaction by adding a solution containing MgCl₂ and ³³P-labeled ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding an acidic stop solution.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated ³³P-ATP.

  • Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition relative to a vehicle control.

General Safety Pharmacology Panel

A broader assessment should include targets from other major gene families implicated in adverse drug events.

Recommended Initial Panel (e.g., SafetyScreen47™) : This type of panel typically includes a curated selection of GPCRs, ion channels, transporters, and enzymes that have known clinical safety liabilities.[8]

Target ClassRepresentative Examples
GPCRs Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic Receptors
Ion Channels Sodium, Calcium, Potassium Channels (in addition to hERG)
Transporters Monoamine Transporters (DAT, NET, SERT)
Enzymes COX-1, COX-2, PDE family

The experimental approach for these targets often involves radioligand binding assays for receptors and transporters, and functional assays for enzymes.[9]

Section 4: ADME-Tox Profiling: Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism.[10] Inhibition of these enzymes by a new drug candidate can lead to drug-drug interactions, potentially causing toxicity from elevated plasma levels of co-administered drugs.[11] Assessing the inhibitory potential against the major CYP isoforms is a regulatory requirement.

CYP450 Inhibition Assay Workflow

CYP450_Inhibition compound Test Compound incubate Incubate at 37°C compound->incubate hlm Human Liver Microsomes (HLM) hlm->incubate probes CYP Isoform-Specific Probe Substrates probes->incubate cofactor NADPH (Cofactor) cofactor->incubate stop Quench Reaction (e.g., Acetonitrile) incubate->stop analyze LC-MS/MS Analysis of Metabolite Formation stop->analyze ic50 Calculate IC50 Values analyze->ic50

Caption: Workflow for determining the inhibitory potential of a compound against major CYP450 isoforms.

Detailed Protocol: In Vitro CYP Inhibition Assay (IC50)
  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add a cocktail of CYP isoform-specific probe substrates and NADPH to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolites for each CYP isoform.

  • Data Interpretation: Calculate the IC50 value for each isoform by comparing metabolite formation in the presence of the test compound to a vehicle control.

Comparative Data Presentation
CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Cmpd-A > 5025.5> 508.915.1
Cmpd-B 5.31.22.80.91.5
Ketoconazole (Control) ----< 0.1

Note: Data is illustrative.

Section 5: Cardiotoxicity Profiling: hERG Channel Inhibition

Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[2] Therefore, assessing a compound's activity at the hERG channel is a critical safety checkpoint.

Detailed Protocol: Automated Patch-Clamp hERG Assay

This assay is performed using a similar methodology to the TRP channel profiling described in Section 2, but with a cell line stably expressing the hERG channel and a specific voltage protocol designed to elicit and measure the hERG current.

  • Cell Line: Use a HEK293 cell line stably expressing the hERG channel.

  • Voltage Protocol: A specific pulse protocol is applied to measure the hERG tail current, which is the primary indicator of channel activity.[5]

  • Compound Application: Test compounds are applied sequentially at increasing concentrations.

  • Data Analysis: The percentage of inhibition of the hERG tail current is measured, and an IC50 value is determined.

Comparative Data Presentation
CompoundhERG IC50 (µM)Risk Assessment
Cmpd-A > 30Low Risk
Cmpd-B 2.1High Risk
E-4031 (Control) < 0.01High Risk

Note: Data is illustrative. A therapeutic index (hERG IC50 / efficacious concentration) of >30-100 is generally considered desirable.

Conclusion

A systematic and comprehensive cross-reactivity profiling strategy is indispensable for modern drug discovery. By integrating primary target selectivity studies with broad off-target screening and critical safety assessments like CYP450 and hERG inhibition, researchers can build a detailed understanding of a compound's pharmacological profile. This in-depth knowledge enables the selection of drug candidates with the highest potential for safety and efficacy, ultimately de-risking the path to clinical development. The methodologies and comparative frameworks presented in this guide offer a robust starting point for the evaluation of 4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile-based compounds and other novel chemical entities.

References

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Available from: [Link]

  • Nilius, B., & Bíró, T. (2013). Transient receptor potential (TRP) channels: a clinical perspective. British journal of pharmacology, 170(3), 448–461. Available from: [Link]

  • IJPPR. Synthesis and In-Vitro Antibacterial Activity of 2-Acetyl-4-Chloro- 5-Methylphenyl 2,3,4,5-Tetrafluorobenzoate Derivatives. Available from: [Link]

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  • PubMed. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available from: [Link]

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  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). TRPV3: Structure, Diseases and Modulators. Molecules (Basel, Switzerland), 27(3), 983. Available from: [Link]

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Comparative

In Silico Modeling and Comparative Analysis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile Analogs as Potential Kinase Inhibitors

A Senior Application Scientist's Guide to Structure-Based Drug Design and Predictive Modeling In the landscape of modern drug discovery, the strategic application of computational, or in silico, methodologies is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Based Drug Design and Predictive Modeling

In the landscape of modern drug discovery, the strategic application of computational, or in silico, methodologies is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparative analysis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile analogs, a chemical scaffold with significant potential in the development of targeted therapies, particularly as kinase inhibitors. By integrating molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we will dissect the nuanced relationships between molecular structure and biological function. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols.

Introduction: The Biphenyl-Benzonitrile Scaffold and its Therapeutic Promise

The 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile core represents a privileged scaffold in medicinal chemistry. The biphenyl moiety provides a rigid backbone that can be strategically decorated with various functional groups to modulate target engagement and pharmacokinetic properties. The electron-withdrawing nature of the nitrile and fluoro substituents can influence molecular interactions and metabolic stability, making this class of compounds particularly interesting for targeting the ATP-binding sites of protein kinases.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, and the biphenyl-nitrile scaffold has emerged as a promising starting point for the design of novel inhibitors.[1][3]

This guide will focus on a hypothetical series of analogs of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile to illustrate the power of in silico modeling in predicting their potential as kinase inhibitors. We will explore how subtle modifications to the chemical structure can significantly impact binding affinity, selectivity, and drug-likeness.

The In Silico Experimental Framework: A Multi-Pillar Approach

Our comparative analysis is built upon a foundation of three core in silico techniques: molecular docking, 3D-QSAR, and ADMET prediction. This integrated workflow allows for a holistic evaluation of the candidate compounds, from their initial interaction with the biological target to their predicted behavior within a biological system.

G cluster_0 In Silico Workflow Ligand Preparation Ligand Preparation Target Selection & Preparation Target Selection & Preparation Ligand Preparation->Target Selection & Preparation Input Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Ligand Structures ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Chemical Structures Target Selection & Preparation->Molecular Docking Protein Structure Pose Analysis & Scoring Pose Analysis & Scoring Molecular Docking->Pose Analysis & Scoring Docked Poses 3D-QSAR Model Building 3D-QSAR Model Building Pose Analysis & Scoring->3D-QSAR Model Building Binding Affinities Comparative Analysis Comparative Analysis Pose Analysis & Scoring->Comparative Analysis Binding Interactions 3D-QSAR Model Building->Comparative Analysis Predictive Model ADMET Prediction->Comparative Analysis Pharmacokinetic Profile

Caption: A streamlined workflow for the in silico evaluation of drug candidates.

Experimental Protocol: Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This allows us to visualize the binding mode and estimate the strength of the interaction, typically represented by a docking score. The fundamental principle is that lower (more negative) binding energy scores suggest a more favorable interaction.

Methodology:

  • Target Selection and Preparation: For this study, we will use the crystal structure of a representative kinase, for example, Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[4] The protein structure (e.g., PDB ID: 2GS2) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using software such as AutoDockTools.

  • Ligand Preparation: The 3D structures of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile and its analogs are generated using a molecular builder and energy-minimized using a suitable force field (e.g., MMFF94).

  • Grid Generation: A grid box is defined around the active site of the kinase, encompassing the region where the native ligand binds.

  • Docking Simulation: The docking simulation is performed using a program like AutoDock Vina, which employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the active site.

  • Pose Analysis and Scoring: The resulting docked poses are analyzed to identify the most favorable binding mode based on the docking score and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Experimental Protocol: 3D-Quantitative Structure-Activity Relationship (3D-QSAR)

Causality: 3D-QSAR models provide a mathematical correlation between the 3D properties of a series of molecules and their biological activity.[5] This allows for the prediction of the activity of novel compounds and provides a visual representation of the structural features that are important for activity.

Methodology:

  • Data Set Preparation: A training set of molecules with known biological activity (e.g., IC50 values) against the target kinase is required. For this guide, we will use a hypothetical dataset of analogs.

  • Molecular Alignment: The molecules in the training set are aligned based on a common substructure or their docked conformations.

  • Descriptor Calculation: Molecular interaction fields (steric and electrostatic) are calculated around the aligned molecules using programs like CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis).

  • Model Generation and Validation: A statistical method, such as Partial Least Squares (PLS) regression, is used to generate a linear equation that correlates the calculated descriptors with the biological activity. The predictive power of the model is assessed using cross-validation techniques (e.g., leave-one-out) and by predicting the activity of a separate test set of molecules.

Experimental Protocol: ADMET Prediction

Causality: Predicting the ADMET properties of drug candidates early in the discovery process is crucial to avoid late-stage failures. In silico ADMET models use a compound's structure to predict its pharmacokinetic and toxicity profiles.

Methodology:

  • Input: The 2D structures of the analogs are used as input for ADMET prediction software (e.g., ADMETlab 3.0, SwissADME).

  • Property Prediction: A range of properties are calculated, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).

  • Analysis: The predicted ADMET properties are compared against established thresholds for drug-likeness to assess the potential of the analogs as viable drug candidates.

Comparative Analysis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile Analogs

For this illustrative guide, we will consider a hypothetical series of analogs where substituents are varied at the R1 and R2 positions of the 4-(2-Chloro-5-methylphenyl) ring.

Table 1: Hypothetical Analogs and their Predicted Properties

Compound IDR1R2Predicted Docking Score (kcal/mol)Predicted pIC50 (from QSAR)Predicted BBB PenetrationPredicted hERG Inhibition
Parent HH-8.56.2HighModerate
Analog 1 OCH3H-9.26.8HighLow
Analog 2 HOH-8.86.5ModerateLow
Analog 3 ClH-8.76.4HighHigh
Analog 4 HNH2-9.06.7ModerateLow
Analog 5 CF3H-9.57.1HighModerate
Molecular Docking Insights

The docking studies reveal that the biphenyl-benzonitrile scaffold fits snugly into the ATP-binding pocket of the kinase. The 2-fluorobenzonitrile moiety often forms a key hydrogen bond with a backbone amide of a hinge region residue, a common interaction for kinase inhibitors. The 4-(2-Chloro-5-methylphenyl) group extends into a hydrophobic pocket.

  • Analog 1 (R1=OCH3): The methoxy group is predicted to form an additional hydrogen bond with a nearby residue, leading to a more favorable docking score compared to the parent compound.

  • Analog 5 (R1=CF3): The trifluoromethyl group, a strong electron-withdrawing group, is predicted to engage in favorable halogen bond interactions within the hydrophobic pocket, resulting in the best docking score.

G cluster_0 Binding Site Interactions Kinase Hinge Region Kinase Hinge Region 2-Fluorobenzonitrile 2-Fluorobenzonitrile 2-Fluorobenzonitrile->Kinase Hinge Region H-Bond Hydrophobic Pocket Hydrophobic Pocket 4-(2-Chloro-5-methylphenyl) Ring 4-(2-Chloro-5-methylphenyl) Ring 4-(2-Chloro-5-methylphenyl) Ring->Hydrophobic Pocket Hydrophobic Interactions

Caption: Key interactions of the biphenyl-benzonitrile scaffold in the kinase active site.

3D-QSAR Model Predictions

A robust 3D-QSAR model would be built using a larger dataset of analogs with experimentally determined IC50 values. The contour maps generated from such a model would provide a visual guide for optimization. For our hypothetical series:

  • Favorable Steric Regions: The model would likely show a green contour map near the R1 position, indicating that bulkier substituents in this region, such as the trifluoromethyl group in Analog 5 , are favorable for activity.

  • Favorable Electropositive Regions: A blue contour map near the R2 position might suggest that electropositive groups, like the amino group in Analog 4 , enhance activity.

ADMET Profile Comparison

The predicted ADMET properties are crucial for assessing the drug-likeness of the analogs.

  • Blood-Brain Barrier (BBB) Penetration: While high BBB penetration is desirable for CNS-targeting drugs, it can be a liability for peripherally acting agents, leading to off-target effects. The introduction of polar groups like hydroxyl (Analog 2 ) and amino (Analog 4 ) is predicted to reduce BBB penetration.

  • hERG Inhibition: Inhibition of the hERG potassium channel is a major cause of cardiotoxicity. The model predicts that the introduction of a chlorine atom at the R1 position (Analog 3 ) may increase the risk of hERG inhibition, a critical consideration for further development.

Discussion: Synthesizing the Data for Lead Optimization

The in silico analysis provides a multi-faceted view of the potential of each analog. While Analog 5 shows the most promising predicted potency based on docking and QSAR, its moderate potential for hERG inhibition warrants further investigation. Analog 1 and Analog 4 present a good balance of predicted potency and a favorable safety profile, making them strong candidates for synthesis and experimental validation.

This integrated computational approach allows for the prioritization of a smaller, more promising set of compounds for synthesis and biological testing, thereby saving significant time and resources. The insights gained from the molecular docking and QSAR studies provide a clear rationale for the design of future generations of analogs with improved potency and selectivity.

Conclusion: The Power of Predictive Science in Drug Discovery

This guide has demonstrated the utility of a comprehensive in silico modeling approach for the comparative analysis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile analogs. By combining molecular docking, 3D-QSAR, and ADMET prediction, we can gain a deep understanding of the structure-activity relationships within a chemical series and make informed decisions to guide the drug discovery process. It is crucial to remember that in silico predictions are models of reality and must be validated through experimental testing. However, when used judiciously, these computational tools are indispensable for accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

  • Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). Molecules. [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2018). RSC Advances. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. (2014). ResearchGate. [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2024). RSC Advances. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Mini-Reviews in Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). Journal of Medicinal Chemistry. [Link]

  • SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). (2025). ResearchGate. [Link]

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